DHODH-IN-17
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(4-chloroanilino)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O2/c13-8-3-5-9(6-4-8)15-11-10(12(16)17)2-1-7-14-11/h1-7H,(H,14,15)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEXIXVLEDGNAKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)NC2=CC=C(C=C2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80362931 | |
| Record name | 2-(4-Chloro-phenylamino)-nicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80362931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16344-26-6 | |
| Record name | 2-(4-Chloro-phenylamino)-nicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80362931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
DHODH-IN-17: A Technical Guide for Researchers
An In-depth Examination of a Novel Dihydroorotate Dehydrogenase Inhibitor for Acute Myeloid Leukemia Research
Abstract
DHODH-IN-17 is a potent, cell-permeable inhibitor of human dihydroorotate dehydrogenase (DHODH), the fourth and rate-limiting enzyme in the de novo pyrimidine biosynthesis pathway. As a member of the 2-anilino nicotinic acid class of compounds, this compound has emerged as a valuable chemical probe for investigating the role of pyrimidine metabolism in cancer, particularly in acute myeloid leukemia (AML). By depleting the intracellular pool of pyrimidines, this compound induces a differentiation block in AML cells, representing a promising therapeutic strategy. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, synthesis, and detailed experimental protocols for its characterization and use in research.
Core Properties and Mechanism of Action
This compound, with the chemical name 2-(4-chloroanilino)nicotinic acid, is a small molecule inhibitor of human DHODH with an IC50 of 0.40 µM.[1] Its inhibitory activity is directed towards the ubiquinone binding site of the mitochondrial enzyme, thereby blocking the conversion of dihydroorotate to orotate.[2][3] This enzymatic blockade leads to a depletion of the pyrimidine nucleotide pool, which is essential for DNA and RNA synthesis, as well as for the glycosylation of proteins.[2][4]
Rapidly proliferating cells, such as those in AML, are particularly dependent on the de novo pyrimidine synthesis pathway to meet their high demand for nucleotides.[3][4] By inhibiting DHODH, this compound effectively starves AML cells of essential building blocks, leading to cell cycle arrest and the induction of myeloid differentiation.[1][2] This mechanism is supported by the observation that the cytostatic and differentiation-inducing effects of DHODH inhibitors can be rescued by the addition of exogenous uridine, which replenishes the pyrimidine pool via the salvage pathway.
Table 1: Chemical and Biological Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | 2-(4-chloroanilino)nicotinic acid | |
| Synonyms | This compound | [1] |
| CAS Number | 16344-26-6 | |
| Molecular Formula | C₁₂H₉ClN₂O₂ | |
| Molecular Weight | 248.67 g/mol | |
| Target | Human Dihydroorotate Dehydrogenase (DHODH) | [1] |
| IC50 | 0.40 µM | [1] |
| Biological Activity | Induction of myeloid differentiation in AML cells | [2] |
Signaling Pathway of DHODH Inhibition in AML
The inhibition of DHODH by this compound instigates a cascade of cellular events that ultimately leads to the differentiation of AML cells. This process is primarily driven by the metabolic stress induced by pyrimidine depletion.
Experimental Protocols
Synthesis of this compound
This compound, or 2-(4-chloroanilino)nicotinic acid, can be synthesized via a nucleophilic aromatic substitution reaction. A general, environmentally friendly procedure involves the reaction of 2-chloronicotinic acid with 4-chloroaniline.
Materials:
-
2-chloronicotinic acid
-
4-chloroaniline
-
Boric acid (catalyst)
-
Ethanol (for recrystallization)
Procedure:
-
In a reaction vessel, combine 2-chloronicotinic acid (1 equivalent) and 4-chloroaniline (2 equivalents).
-
Add a catalytic amount of boric acid (e.g., 30 mol%).
-
Heat the reaction mixture to 120°C under solvent-free conditions and stir for 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Dissolve the crude product in a minimal amount of hot ethanol and allow it to recrystallize upon cooling.
-
Filter the solid product, wash with cold ethanol, and dry under vacuum to yield 2-(4-chloroanilino)nicotinic acid.
DHODH Enzymatic Assay
The inhibitory activity of this compound on human DHODH can be determined using a colorimetric assay that measures the reduction of 2,6-dichloroindophenol (DCIP).
Materials:
-
Recombinant human DHODH
-
This compound (or other test compounds) dissolved in DMSO
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100
-
Dihydroorotic acid (DHO)
-
Coenzyme Q10 (CoQ10)
-
2,6-dichloroindophenol (DCIP)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In a 96-well plate, add the assay buffer.
-
Add varying concentrations of this compound to the wells. Include a DMSO-only control.
-
Add recombinant human DHODH to each well and pre-incubate for 30 minutes at 25°C.
-
Prepare a substrate solution containing DHO, CoQ10, and DCIP in the assay buffer.
-
Initiate the reaction by adding the substrate solution to each well.
-
Immediately measure the decrease in absorbance at 600-650 nm over time (e.g., for 10 minutes) using a microplate reader in kinetic mode.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[5]
AML Cell Differentiation Assay
The ability of this compound to induce differentiation in AML cells can be assessed by monitoring the expression of myeloid differentiation markers, such as CD11b, using flow cytometry.
Materials:
-
AML cell lines (e.g., THP-1, U-937, HL-60)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
Uridine (for rescue experiments)
-
Phosphate-buffered saline (PBS)
-
Fluorochrome-conjugated anti-CD11b antibody
-
Flow cytometer
Procedure:
-
Seed AML cells in a multi-well plate at a suitable density.
-
Treat the cells with various concentrations of this compound for 48-96 hours. Include a vehicle control (DMSO).
-
For rescue experiments, co-treat cells with this compound and a surplus of uridine (e.g., 100 µM).
-
After the incubation period, harvest the cells and wash them with PBS.
-
Stain the cells with a fluorochrome-conjugated anti-CD11b antibody according to the manufacturer's protocol.
-
Analyze the cells by flow cytometry to determine the percentage of CD11b-positive cells.
-
An increase in the percentage of CD11b-positive cells indicates myeloid differentiation.
Quantitative Data Summary
Table 2: In Vitro Activity of this compound and Related Compounds
| Compound | Assay | Cell Line/Target | Value | Reference(s) |
| This compound | DHODH Inhibition | Human DHODH | IC50: 0.40 µM | [1] |
| Compound 1 | Differentiation | Bone marrow cells | EC50: 3 µM | [1] |
| Compound 1 | Differentiation | THP-1 | EC50: 10.7 µM | [1] |
| Compound 1 * | Differentiation | U-937 | EC50: 6.1 µM | [1] |
*Compound 1 in the primary reference is structurally related to this compound and demonstrates the biological effect of this class of compounds.
Experimental Workflow Diagram
Conclusion
This compound is a valuable research tool for studying the role of pyrimidine biosynthesis in AML and other proliferative diseases. Its well-defined mechanism of action and potent inhibitory activity make it an excellent probe for dissecting the signaling pathways that link cellular metabolism to cell fate decisions. The experimental protocols outlined in this guide provide a framework for researchers to synthesize, characterize, and utilize this compound in their investigations into novel cancer therapies. Further studies are warranted to explore the full therapeutic potential of DHODH inhibition in preclinical models of AML and beyond.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition of Dihydroorotate Dehydrogenase Overcomes Differentiation Blockade in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DHODH and cancer: promising prospects to be explored - PMC [pmc.ncbi.nlm.nih.gov]
- 4. haematologica.org [haematologica.org]
- 5. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
Target Validation of DHODH-IN-17 in Acute Myeloid Leukemia: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the target validation of Dihydroorotate Dehydrogenase (DHODH) as a therapeutic target in Acute Myeloid Leukemia (AML), with a specific focus on the inhibitor DHODH-IN-17. AML is a hematologic malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood.[1][2] Recent research has highlighted the dependence of AML cells on the de novo pyrimidine biosynthesis pathway, making DHODH a promising target for therapeutic intervention.[3][4][5]
The Role of DHODH in AML
Dihydroorotate Dehydrogenase (DHODH) is a key mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo synthesis of pyrimidines, the conversion of dihydroorotate to orotate.[3][4][5][6][7] These pyrimidines are essential for the synthesis of DNA, RNA, glycoproteins, and phospholipids, which are crucial for rapidly proliferating cells like leukemia cells.[4][5][6] While normal cells can utilize both the de novo and salvage pathways for pyrimidine acquisition, AML cells exhibit a heightened dependence on the de novo pathway, creating a therapeutic window for DHODH inhibitors.[3][8]
Inhibition of DHODH in AML cells leads to a depletion of pyrimidine pools, which in turn induces cell cycle arrest, apoptosis, and, notably, differentiation of the leukemic blasts into more mature myeloid cells.[1][3][4][5][9] This pro-differentiation effect is a key advantage of DHODH inhibitors, as it offers a therapeutic strategy beyond simple cytotoxicity.[9][10]
Below is a diagram illustrating the de novo pyrimidine biosynthesis pathway and the central role of DHODH.
This compound and Other Potent DHODH Inhibitors
This compound is a 2-anilino nicotinic acid derivative identified as a potent inhibitor of human DHODH with an IC50 of 0.40 µM.[11] While specific in-depth studies on this compound in AML are emerging, its activity profile aligns with a class of potent DHODH inhibitors that have demonstrated significant anti-leukemic effects. Several other notable DHODH inhibitors have been extensively studied in AML, providing a strong rationale for the therapeutic potential of this class of compounds, including this compound.
| Inhibitor | Target | IC50 | Key Findings in AML | References |
| This compound | Human DHODH | 0.40 µM | Potent inhibitor with potential for AML research. | [11] |
| Brequinar | Human DHODH | ~1.8 nM | Induces differentiation and apoptosis in AML models both in vitro and in vivo. | [7][9][10] |
| ASLAN003 | DHODH | Potent (up to 100x stronger than 1st gen) | Showed clinical signs of efficacy and was well-tolerated in a Phase 2a study in AML patients. | [12] |
| AG636 | DHODH | Potent | Demonstrates potent and selective activity against multiple AML subtypes in vivo. | [6] |
| PTC299 | DHODH | Potent | Inhibits proliferation of AML and MDS cell lines; synergizes with hypomethylating agents. | [8] |
| Isobavachalcone | DHODH | Potent | Induces apoptosis and differentiation in AML cells, in part through c-MYC suppression. | [1][4][5] |
| SBL-105 | Human DHODH | 48.48 nM | Effective in controlling AML cell proliferation and inducing apoptosis and differentiation. | [13] |
| MEDS433 | Human DHODH | 1.2 nM | Potent inhibitor with pro-apoptotic activity in AML; synergistic with dipyridamole. | [14][15] |
Experimental Protocols for DHODH Inhibitor Target Validation
Validating DHODH as a target for a novel inhibitor like this compound in AML involves a series of in vitro and in vivo experiments.
-
DHODH Enzyme Inhibition Assay:
-
Objective: To determine the direct inhibitory effect of the compound on DHODH enzyme activity.
-
Methodology: Recombinant human DHODH protein is used. The assay measures the reduction of a substrate (e.g., DCIP) coupled to the oxidation of dihydroorotate. The IC50 value is calculated from a dose-response curve.
-
-
Cell Viability and Proliferation Assays:
-
Objective: To assess the effect of the inhibitor on the growth of AML cell lines (e.g., THP-1, HL-60, MOLM-13) and primary patient samples.
-
Methodology: Cells are treated with a range of inhibitor concentrations for 72-120 hours. Viability is measured using assays such as MTT, CellTiter-Glo, or by direct cell counting. GI50 (concentration for 50% growth inhibition) values are determined.[13][16]
-
-
Apoptosis Assays:
-
Cell Differentiation Assays:
-
Objective: To evaluate the ability of the inhibitor to induce myeloid differentiation.
-
Methodology: AML cells are treated with the inhibitor, and the expression of myeloid differentiation markers such as CD11b and CD14 is measured by flow cytometry.[1] Morphological changes consistent with differentiation can be assessed by cytochemical staining (e.g., Wright-Giemsa).
-
-
Uridine Rescue Experiments:
-
Objective: To confirm that the observed cellular effects are due to the inhibition of the de novo pyrimidine synthesis pathway.
-
Methodology: Experiments (e.g., cell viability, apoptosis) are repeated in the presence of exogenous uridine. The reversal of the inhibitor's effects by uridine supplementation confirms on-target activity.[5][8][13]
-
Below is a diagram of a typical experimental workflow for the in vitro validation of a DHODH inhibitor.
-
AML Xenograft Models:
-
Objective: To evaluate the anti-leukemic efficacy of the DHODH inhibitor in a living organism.
-
Methodology: Immunocompromised mice (e.g., NOD/SCID or NSG) are subcutaneously or intravenously injected with human AML cells (e.g., THP-1, MOLM-13) or patient-derived xenografts (PDX).[9] Once tumors are established or leukemia is engrafted, mice are treated with the inhibitor or vehicle control. Tumor growth, leukemia burden in peripheral blood and bone marrow, and overall survival are monitored.[9][17]
-
Pharmacodynamic Assessment: Tumor or bone marrow samples can be collected to assess target engagement (e.g., by measuring dihydroorotate levels) and to confirm the induction of differentiation and apoptosis in vivo.[17]
-
Signaling Pathways and Downstream Effects
The inhibition of DHODH and subsequent pyrimidine starvation triggers a cascade of downstream events that contribute to the anti-leukemic effects. One of the key downstream effectors is the MYC oncogene. DHODH and MYC are often co-expressed in AML, and DHODH inhibition has been shown to lead to a reduction in MYC protein levels.[1][5] The degradation of MYC, a critical regulator of cell proliferation and differentiation, is a significant contributor to the therapeutic effects of DHODH inhibitors.[1]
The logical relationship between DHODH inhibition and its downstream anti-leukemic effects is depicted in the following diagram.
Conclusion
The validation of DHODH as a therapeutic target in AML is well-established, with a strong preclinical and emerging clinical basis.[3][10][12] The mechanism of action, involving the induction of both apoptosis and differentiation, presents a compelling therapeutic strategy.[3] this compound, as a potent inhibitor of this enzyme, represents a promising candidate for further investigation and development in the treatment of AML. The experimental framework outlined in this guide provides a comprehensive approach for the continued validation and preclinical development of this compound and other novel DHODH inhibitors.
References
- 1. Pharmacological inhibition of dihydroorotate dehydrogenase induces apoptosis and differentiation in acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Acute Myelogenous Leukemia Using Potent Human Dihydroorotate Dehydrogenase Inhibitors Based on the 2-Hydroxypyrazolo[1,5-a]pyridine Scaffold: SAR of the Biphenyl Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting dihydroorotate dehydrogenase in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. haematologica.org [haematologica.org]
- 6. Inhibition of pyrimidine biosynthesis targets protein translation in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ashpublications.org [ashpublications.org]
- 9. Inhibition of Dihydroorotate Dehydrogenase Overcomes Differentiation Blockade in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. biospectrumasia.com [biospectrumasia.com]
- 13. A Combined Chemical, Computational, and In Vitro Approach Identifies SBL-105 as Novel DHODH Inhibitor in Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Validate User [ashpublications.org]
- 17. Frontiers | Emvododstat, a Potent Dihydroorotate Dehydrogenase Inhibitor, Is Effective in Preclinical Models of Acute Myeloid Leukemia [frontiersin.org]
DHODH-IN-17: A Technical Guide for Leukemia Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
DHODH-IN-17, also known as ML390, is a potent and selective inhibitor of human dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway. This pathway is essential for the proliferation of rapidly dividing cells, including leukemic blasts. Inhibition of DHODH by this compound presents a compelling therapeutic strategy for acute myeloid leukemia (AML) by inducing differentiation and apoptosis in cancer cells. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative efficacy data, detailed experimental protocols, and visualizations of the relevant biological pathways and workflows.
Introduction to DHODH Inhibition in Leukemia
Acute myeloid leukemia (AML) is a hematologic malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood.[1] A hallmark of AML is a blockade in the differentiation of myeloid progenitor cells, leading to their uncontrolled proliferation.[1] Targeting metabolic pathways that are essential for the survival and proliferation of leukemic cells is an emerging and promising therapeutic avenue.[1]
One such pathway is the de novo synthesis of pyrimidines, which are essential building blocks for DNA and RNA.[2] Rapidly proliferating cancer cells are particularly dependent on this pathway to sustain their growth.[3] Dihydroorotate dehydrogenase (DHODH) is a key mitochondrial enzyme that catalyzes the fourth and rate-limiting step in de novo pyrimidine synthesis, the oxidation of dihydroorotate to orotate.[2][3] Inhibition of DHODH depletes the intracellular pool of pyrimidines, leading to cell cycle arrest, apoptosis, and cellular differentiation, making it an attractive target for AML therapy.[3][4]
This compound (ML390) is a small molecule inhibitor developed to target human DHODH.[5][6] Preclinical studies have demonstrated its ability to overcome differentiation blockade in AML models, highlighting its potential as a therapeutic agent.[7][8]
Mechanism of Action of this compound
This compound exerts its anti-leukemic effects by directly inhibiting the enzymatic activity of DHODH.[5][7] This inhibition leads to a depletion of downstream pyrimidine metabolites, such as uridine monophosphate (UMP), and an accumulation of the upstream substrate, dihydroorotate.[8] The resulting pyrimidine starvation triggers a cascade of cellular events:
-
Cell Cycle Arrest: The lack of pyrimidines halts DNA and RNA synthesis, leading to an arrest in the S-phase of the cell cycle.[4]
-
Induction of Apoptosis: Prolonged pyrimidine depletion induces programmed cell death in leukemic cells.[3]
-
Myeloid Differentiation: DHODH inhibition has been shown to overcome the differentiation blockade in AML cells, promoting their maturation into non-proliferating myeloid cells.[7][8]
The selectivity of DHODH inhibitors for cancer cells is attributed to their higher metabolic demand for pyrimidines compared to normal, quiescent cells, which can rely on the pyrimidine salvage pathway.[2]
Quantitative Data Presentation
The following tables summarize the quantitative data for this compound (ML390) from preclinical studies.
| Parameter | Value | Description | Reference |
| IC50 (Human DHODH) | 0.40 µM | Concentration required for 50% inhibition of recombinant human DHODH enzyme activity. | [9][10] |
| ED50 (Differentiation) | ~2 µM | Effective concentration for 50% maximal differentiation in murine and human AML cell lines. | [11][12] |
| EC50 (Bone Marrow Cells) | 3 µM | Effective concentration for 50% response in bone marrow cells. | [9] |
Table 1: In Vitro Efficacy of this compound (ML390)
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
DHODH Enzyme Inhibition Assay
This assay measures the direct inhibitory effect of this compound on DHODH enzyme activity.
-
Reagents: Recombinant human DHODH, dihydroorotate (DHO), 2,6-dichloroindophenol (DCIP), coenzyme Q0 (CoQ0), reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0, 0.1% Triton X-100).
-
Procedure:
-
Prepare a reaction mixture containing DHODH enzyme, DCIP, and CoQ0 in the reaction buffer.
-
Add varying concentrations of this compound to the reaction mixture and incubate for a specified time (e.g., 10 minutes at room temperature).
-
Initiate the reaction by adding the substrate, DHO.
-
Monitor the reduction of DCIP by measuring the decrease in absorbance at 600 nm over time using a microplate reader.
-
Calculate the rate of reaction for each inhibitor concentration and determine the IC50 value.[13]
-
Cell Viability and Proliferation Assay (MTS Assay)
This assay assesses the effect of this compound on the viability and proliferation of leukemia cell lines.
-
Cell Lines: Human AML cell lines (e.g., HL-60, THP-1, U937).
-
Reagents: Cell culture medium, this compound, MTS reagent.
-
Procedure:
-
Seed leukemia cells in 96-well plates at a predetermined density.
-
Treat the cells with a range of this compound concentrations for a specified duration (e.g., 48-72 hours).
-
Add MTS reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at 490 nm to determine the number of viable cells.
-
Plot cell viability against inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).[13][14]
-
Myeloid Differentiation Assay (Flow Cytometry)
This assay quantifies the induction of myeloid differentiation in AML cells following treatment with this compound.
-
Cell Lines: Human AML cell lines (e.g., HL-60, THP-1).
-
Reagents: Cell culture medium, this compound, fluorescently labeled antibodies against myeloid differentiation markers (e.g., CD11b, CD14).
-
Procedure:
-
Treat AML cells with this compound for a period sufficient to induce differentiation (e.g., 72-96 hours).
-
Harvest the cells and wash with a suitable buffer (e.g., PBS with 2% FBS).
-
Incubate the cells with fluorescently labeled antibodies against CD11b and CD14.
-
Analyze the stained cells using a flow cytometer to determine the percentage of cells expressing the differentiation markers.
-
An increase in the percentage of CD11b- and CD14-positive cells indicates myeloid differentiation.[3][14]
-
Apoptosis Assay (Annexin V/PI Staining)
This assay detects the induction of apoptosis in leukemia cells treated with this compound.
-
Cell Lines: Human AML cell lines.
-
Reagents: Cell culture medium, this compound, Annexin V-FITC, Propidium Iodide (PI).
-
Procedure:
-
Treat cells with this compound for a specified time (e.g., 72 hours).
-
Harvest and wash the cells.
-
Resuspend the cells in Annexin V binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Analyze the cells by flow cytometry. Annexin V-positive cells are undergoing apoptosis, while PI-positive cells are necrotic or late apoptotic.[3][14]
-
In Vivo Xenograft Model
This model evaluates the anti-tumor efficacy of this compound in a living organism.
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID).
-
Cell Lines: Human AML cell lines (e.g., MV4-11).
-
Procedure:
-
Subcutaneously or intravenously inject AML cells into the mice.
-
Once tumors are established or leukemia is engrafted, randomize the mice into treatment and vehicle control groups.
-
Administer this compound or vehicle to the mice according to a defined schedule and dosage.
-
Monitor tumor growth by measuring tumor volume or assess leukemia burden by bioluminescence imaging or flow cytometry of peripheral blood/bone marrow.
-
At the end of the study, euthanize the mice and excise tumors for further analysis (e.g., immunohistochemistry for differentiation markers).[15]
-
Visualizations
Signaling Pathway
Caption: this compound inhibits DHODH, blocking pyrimidine synthesis and promoting leukemia cell differentiation and apoptosis.
Experimental Workflow
Caption: Workflow for the preclinical evaluation of this compound in leukemia research.
Logical Relationship
Caption: Logical flow from this compound inhibition to its anti-leukemic effects.
References
- 1. Targeting dihydroorotate dehydrogenase in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological inhibition of dihydroorotate dehydrogenase induces apoptosis and differentiation in acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. Development of ML390: A Human DHODH Inhibitor That Induces Differentiation in Acute Myeloid Leukemia. | Semantic Scholar [semanticscholar.org]
- 6. Development of ML390: A Human DHODH Inhibitor That Induces Differentiation in Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of ML390: A Human DHODH Inhibitor That Induces Differentiation in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of Dihydroorotate Dehydrogenase Overcomes Differentiation Blockade in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. glpbio.com [glpbio.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. alexslemonade.org [alexslemonade.org]
- 13. haematologica.org [haematologica.org]
- 14. Pharmacological inhibition of dihydroorotate dehydrogenase induces apoptosis and differentiation in acute myeloid leukemia cells | Haematologica [haematologica.org]
- 15. rhizen.com [rhizen.com]
An In-Depth Technical Guide on the Molecular Function of DHODH-IN-17
For Researchers, Scientists, and Drug Development Professionals
Abstract
DHODH-IN-17 is a potent and selective inhibitor of human dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway. This document provides a comprehensive overview of the molecular function of this compound, including its mechanism of action, quantitative activity, and its impact on cellular signaling pathways, with a particular focus on its role in inducing differentiation in acute myeloid leukemia (AML). Detailed experimental protocols and visual representations of key pathways and workflows are provided to support further research and drug development efforts.
Introduction
Dihydroorotate dehydrogenase (DHODH) is a mitochondrial enzyme that catalyzes the fourth and only redox step in the de novo synthesis of pyrimidines, the oxidation of dihydroorotate to orotate.[1] Rapidly proliferating cells, such as cancer cells, have a high demand for nucleotides to support DNA and RNA synthesis, making the pyrimidine synthesis pathway a compelling target for therapeutic intervention.[2][3] this compound, a 2-anilino nicotinic acid derivative, has emerged as a valuable research tool for studying the consequences of DHODH inhibition.
Molecular Function and Mechanism of Action
This compound exerts its biological effects by directly inhibiting the enzymatic activity of human DHODH. This inhibition blocks the production of orotate, a key precursor for the synthesis of uridine monophosphate (UMP), leading to a depletion of the intracellular pyrimidine pool.[1][4] This pyrimidine starvation is the primary mechanism through which this compound induces its downstream cellular effects.
The consequences of DHODH inhibition by compounds like this compound are particularly pronounced in AML, where it has been shown to overcome differentiation blockade.[2][4] By depleting pyrimidines, this compound triggers a cascade of events that ultimately leads to the differentiation of leukemic blasts into more mature myeloid cells.[4][5]
A key molecular event downstream of DHODH inhibition is the reduction of the MYC oncoprotein.[5] MYC is a transcription factor that plays a central role in promoting cell proliferation and inhibiting differentiation. The depletion of pyrimidines following DHODH inhibition leads to a decrease in MYC protein levels, which in turn relieves the block on myeloid differentiation and promotes the expression of differentiation markers such as CD11b and CD14.[5]
Quantitative Data
The inhibitory activity of this compound has been characterized by its half-maximal inhibitory concentration (IC50) against the purified human DHODH enzyme.
| Compound | Target | IC50 (μM) |
| This compound | Human DHODH | 0.40[6] |
Further quantitative data, such as the inhibitor constant (Ki) and IC50 values across a panel of cancer cell lines, are crucial for a more comprehensive understanding of its potency and selectivity.
Signaling Pathways
The inhibition of DHODH by this compound initiates a signaling cascade that culminates in the differentiation of AML cells. The central pathway involves the depletion of pyrimidines, leading to the downregulation of the MYC transcription factor, a key regulator of cell proliferation and differentiation.
Experimental Protocols
DHODH Enzyme Inhibition Assay
This protocol describes a common method to determine the in vitro inhibitory activity of compounds against human DHODH. The assay measures the reduction of a chromogenic electron acceptor, 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of dihydroorotate by DHODH.
Materials:
-
Recombinant human DHODH enzyme
-
L-Dihydroorotic acid (DHO)
-
Coenzyme Q10 (CoQ10)
-
2,6-dichloroindophenol (DCIP)
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.1% Triton X-100)
-
This compound (or other test compounds)
-
DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 96-well plate, add the test compound dilutions to the appropriate wells. Include wells with DMSO only as a negative control.
-
Add the DHODH enzyme solution to all wells except for the no-enzyme control wells.
-
Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow for compound binding.
-
Prepare a reaction mix containing DHO, CoQ10, and DCIP in the assay buffer.
-
Initiate the reaction by adding the reaction mix to all wells.
-
Immediately measure the decrease in absorbance at 600 nm over time using a microplate reader.
-
Calculate the initial reaction rates and determine the percent inhibition for each compound concentration.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a suitable equation to determine the IC50 value.
Cell-Based Myeloid Differentiation Assay
This protocol outlines a general procedure to assess the ability of this compound to induce differentiation in AML cell lines (e.g., HL-60, THP-1).
Materials:
-
AML cell line (e.g., HL-60)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
DMSO (vehicle control)
-
Flow cytometry antibodies against myeloid differentiation markers (e.g., anti-CD11b, anti-CD14)
-
Flow cytometer
Procedure:
-
Seed AML cells in a multi-well plate at a suitable density.
-
Treat the cells with various concentrations of this compound or DMSO as a vehicle control.
-
Incubate the cells for a specified period (e.g., 72-96 hours).
-
Harvest the cells and wash them with PBS.
-
Stain the cells with fluorescently labeled antibodies against myeloid differentiation markers (e.g., CD11b, CD14).
-
Analyze the stained cells using a flow cytometer to quantify the percentage of cells expressing the differentiation markers.
-
Compare the expression of differentiation markers in treated cells to the vehicle control to determine the differentiation-inducing activity of this compound.
Conclusion
This compound is a valuable chemical probe for elucidating the molecular consequences of DHODH inhibition. Its ability to induce myeloid differentiation in AML cells through pyrimidine starvation and subsequent downregulation of MYC highlights the therapeutic potential of targeting this metabolic pathway. The provided data and protocols serve as a foundation for further investigation into the nuanced molecular functions of this compound and the development of next-generation DHODH inhibitors for the treatment of cancer and other diseases characterized by rapid cell proliferation.
References
- 1. researchgate.net [researchgate.net]
- 2. The novel dihydroorotate dehydrogenase (DHODH) inhibitor BAY 2402234 triggers differentiation and is effective in the treatment of myeloid malignancies. | Broad Institute [broadinstitute.org]
- 3. Mysteries of partial dihydroorotate dehydrogenase inhibition and leukemia terminal differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Dihydroorotate Dehydrogenase Overcomes Differentiation Blockade in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological inhibition of dihydroorotate dehydrogenase induces apoptosis and differentiation in acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mysteries of partial dihydroorotate dehydrogenase inhibition and leukemia terminal differentiation | Haematologica [haematologica.org]
DHODH-IN-17: A Potent Inhibitor of Dihydroorotate Dehydrogenase for Acute Myeloid Leukemia Research
An In-depth Technical Guide on the Biological Activity of DHODH-IN-17 (ML390)
This technical guide provides a comprehensive overview of the biological activity of this compound, also known as ML390. It is intended for researchers, scientists, and drug development professionals working in the fields of oncology, hematology, and drug discovery. This document details the compound's mechanism of action, summarizes its in vitro and in-cell activity, and provides methodologies for key experiments.
Core Concepts and Mechanism of Action
This compound is a 2-anilino nicotinic acid derivative that has been identified as a potent inhibitor of human dihydroorotate dehydrogenase (DHODH).[1][2] DHODH is a crucial enzyme in the de novo pyrimidine biosynthesis pathway, catalyzing the oxidation of dihydroorotate to orotate.[3][4][5][6][7] This pathway is essential for the production of pyrimidine nucleotides, which are vital for DNA and RNA synthesis.[5][6]
In many cancer cells, particularly in acute myeloid leukemia (AML), there is a high demand for nucleotides to sustain rapid proliferation.[3][4] These cells often rely on the de novo pyrimidine synthesis pathway, making DHODH a compelling therapeutic target.[3][4] this compound exploits this dependency by inhibiting DHODH, leading to a depletion of the pyrimidine pool.[3][8][9] This "pyrimidine starvation" has been shown to overcome the differentiation blockade that is a hallmark of AML, inducing leukemic cells to differentiate into more mature myeloid cells.[3][10] The biological effects of this compound can be rescued by the addition of exogenous uridine, which bypasses the need for de novo synthesis through the pyrimidine salvage pathway, confirming the on-target activity of the compound.[3]
Quantitative Biological Activity
The biological activity of this compound (ML390) and its precursors has been quantified through various enzymatic and cell-based assays. The data is summarized in the tables below.
Table 1: In Vitro DHODH Enzyme Inhibition
| Compound | Human DHODH IC50 (µM) |
| This compound (ML390) | 0.40 [1][2] |
| (R)-Enantiomer of Precursor | Active |
| (S)-Enantiomer of Precursor | Inactive |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: In-Cell Activity in AML Models
| Cell Line | Assay | Metric | Value (µM) |
| Murine (ER-HoxA9) | Myeloid Differentiation | ED50 | ~2[8][9][10] |
| Human (U937) | Myeloid Differentiation | ED50 | ~2[8][9][10] |
| Human (THP1) | Myeloid Differentiation | ED50 | ~2[8][9][10] |
ED50 (Half-maximal effective concentration) refers to the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time.
Key Experimental Protocols
This section details the methodologies for the key experiments used to characterize the biological activity of this compound.
Human DHODH Enzyme Inhibition Assay
This assay is designed to measure the direct inhibitory effect of a compound on the activity of recombinant human DHODH.
Materials:
-
Recombinant human DHODH enzyme
-
Assay buffer (e.g., 100 mM HEPES pH 8.0, 150 mM KCl, 0.05% Triton X-100, 10% glycerol)
-
Substrates: Dihydroorotate (DHO) and Decylubiquinone
-
Electron acceptor: 2,6-dichloroindophenol (DCIP)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 600 nm
Procedure:
-
Prepare a reaction mixture containing the assay buffer, DHO, and DCIP.
-
Add the test compound at various concentrations to the wells of the microplate. Include a positive control (a known DHODH inhibitor like brequinar) and a negative control (DMSO vehicle).
-
Initiate the reaction by adding the recombinant human DHODH enzyme to each well.
-
Immediately start monitoring the decrease in absorbance at 600 nm, which corresponds to the reduction of DCIP.
-
The initial rate of the reaction is calculated from the linear portion of the absorbance versus time curve.
-
The percent inhibition for each compound concentration is calculated relative to the DMSO control.
-
The IC50 value is determined by fitting the concentration-response data to a suitable sigmoidal dose-response curve.
AML Cell Differentiation Assay
This cell-based assay is used to assess the ability of a compound to induce differentiation in AML cell lines.
Materials:
-
AML cell lines (e.g., murine ER-HoxA9-GFP, human U937, or THP1)
-
Cell culture medium (e.g., RPMI-1640 supplemented with fetal bovine serum and antibiotics)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
Flow cytometer
-
Antibodies for differentiation markers (e.g., anti-CD11b conjugated to a fluorophore)
-
For ER-HoxA9-GFP cells, a GFP reporter indicates differentiation.
Procedure:
-
Seed the AML cells in multi-well plates at a suitable density.
-
Treat the cells with the test compound at various concentrations for a specified period (e.g., 48-72 hours). Include a positive control (e.g., all-trans retinoic acid for certain cell lines) and a negative control (DMSO vehicle).
-
After the incubation period, harvest the cells.
-
For GFP reporter cell lines, analyze the GFP expression by flow cytometry.
-
For non-reporter cell lines, stain the cells with a fluorescently labeled antibody against a myeloid differentiation marker such as CD11b.
-
Analyze the stained cells by flow cytometry to quantify the percentage of cells expressing the differentiation marker.
-
The ED50 value is calculated by plotting the percentage of differentiated cells against the compound concentration and fitting the data to a dose-response curve.
Visualizations
DHODH Signaling Pathway and Inhibition
Caption: Inhibition of DHODH by this compound blocks pyrimidine biosynthesis.
Experimental Workflow for AML Differentiation Assay
Caption: Workflow for assessing AML cell differentiation induced by this compound.
Logical Relationship of this compound's Mechanism of Action
Caption: Logical flow of the mechanism of action for this compound in AML.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. Development of ML390: A Human DHODH Inhibitor That Induces Differentiation in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Heterocyclic Compounds as Dihydroorotate Dehydrogenase Inhibitors for Treating Acute Myelogenous Leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DHODH and cancer: promising prospects to be explored - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. cancer-research-network.com [cancer-research-network.com]
- 10. Inhibition of Dihydroorotate Dehydrogenase Overcomes Differentiation Blockade in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for DHODH-IN-17 In Vitro Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine biosynthesis pathway, catalyzing the oxidation of dihydroorotate to orotate. This pathway is essential for the synthesis of nucleotides required for DNA and RNA replication.[1] In rapidly proliferating cells, such as cancer cells, the demand for pyrimidines is elevated, making DHODH a compelling target for therapeutic intervention.[2] DHODH-IN-17 is a 2-anilino nicotinic acid derivative that acts as a potent inhibitor of human DHODH, with a reported half-maximal inhibitory concentration (IC50) of 0.40 µM.[3] These application notes provide a detailed protocol for determining the in vitro potency of this compound using a colorimetric enzymatic assay.
Principle of the Assay
The enzymatic activity of DHODH is determined by monitoring the reduction of 2,6-dichloroindophenol (DCIP), a colorimetric indicator. In the presence of the enzyme, its substrate dihydroorotate, and a cofactor (e.g., decylubiquinone), DHODH catalyzes the oxidation of dihydroorotate to orotate. The electrons generated in this reaction are transferred to DCIP, causing its reduction and a subsequent decrease in absorbance at 600 nm. The rate of this absorbance decrease is proportional to the DHODH activity. By measuring the reaction rate in the presence of varying concentrations of this compound, a dose-response curve can be generated to calculate the IC50 value of the inhibitor.[4][5]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the this compound in vitro assay.
| Parameter | Value | Reference |
| Inhibitor | This compound | [3] |
| Target | Human Dihydroorotate Dehydrogenase (DHODH) | [3] |
| IC50 Value | 0.40 µM | [3] |
| Assay Method | DCIP-based colorimetric enzymatic assay | [4][5] |
| Wavelength for Detection | 600 nm | [4] |
Signaling Pathway
DHODH is a critical enzyme in the de novo pyrimidine biosynthesis pathway. Its inhibition by this compound blocks the production of orotate, a precursor for uridine monophosphate (UMP), which is essential for the synthesis of all pyrimidine nucleotides.
References
- 1. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 2. Dihydroorotate dehydrogenase (DHODH) inhibitors affect ATP depletion, endogenous ROS and mediate S-phase arrest in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Exploitation of dihydroorotate dehydrogenase (DHODH) and p53 activation as therapeutic targets: A case study in polypharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for DHODH-IN-17 Cell-Based Assays
Introduction
DHODH-IN-17 is a potent and selective inhibitor of human dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway.[1] This pathway is essential for the proliferation of rapidly dividing cells, including cancer cells, which have a high demand for nucleotides for DNA and RNA synthesis.[2][3] Inhibition of DHODH leads to pyrimidine depletion, causing cell cycle arrest, and making it a promising target for therapeutic intervention in oncology and autoimmune diseases.[2][4][5] These application notes provide detailed protocols for assessing the cellular activity of this compound.
Mechanism of Action
Dihydroorotate dehydrogenase is a mitochondrial enzyme that catalyzes the fourth step in the de novo synthesis of pyrimidines: the oxidation of dihydroorotate to orotate.[2][5] this compound, a 2-anilino nicotinic acid derivative, inhibits this enzymatic activity.[1] This blockade of the pyrimidine synthesis pathway results in reduced levels of essential nucleotides like uridine monophosphate (UMP), leading to the inhibition of cell proliferation and cell cycle arrest, particularly at the S-phase.[4][6] The effects of DHODH inhibition can be reversed by supplementing the cell culture medium with uridine, which can be utilized by the pyrimidine salvage pathway to bypass the enzymatic block.[4][7]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound and other relevant DHODH inhibitors.
| Compound | Target | IC50 (µM) | Cell Line(s) | Assay Type | Reference |
| This compound | Human DHODH | 0.40 | Not specified | Enzymatic Assay | [1] |
| Brequinar (BQR) | Human DHODH | 0.0021 | - | Enzymatic Assay | [8] |
| Brequinar (BQR) | - | 0.14 | A375 (Melanoma) | Proliferation Assay (XTT) | [4] |
| Brequinar (BQR) | - | 0.24 | H929 (Myeloma) | Proliferation Assay (XTT) | [4] |
| Brequinar (BQR) | - | 0.054 | Ramos (Lymphoma) | Proliferation Assay (XTT) | [4] |
| Teriflunomide | Human DHODH | 0.0245 | - | Enzymatic Assay | [8] |
| A771726 (active metabolite of Leflunomide) | - | 14.52 | A375 (Melanoma) | Proliferation Assay (XTT) | [4] |
| A771726 | - | 45.78 | H929 (Myeloma) | Proliferation Assay (XTT) | [4] |
| A771726 | - | 5.36 | Ramos (Lymphoma) | Proliferation Assay (XTT) | [4] |
Experimental Protocols
Cell Proliferation Assay Using XTT
This protocol describes a method to determine the effect of this compound on the proliferation of cancer cell lines. The XTT assay measures the metabolic activity of viable cells.
Materials:
-
Cancer cell line (e.g., A375, H929, Ramos)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound
-
Uridine
-
XTT labeling reagent
-
Electron-coupling reagent
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete medium.
-
For rescue experiments, prepare a parallel set of this compound dilutions in medium supplemented with 100 µM uridine.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound (with or without uridine). Include vehicle control (DMSO) wells.
-
Incubate for 72 hours at 37°C, 5% CO2.
-
-
XTT Assay:
-
Prepare the XTT labeling mixture according to the manufacturer's instructions by mixing the XTT labeling reagent and the electron-coupling reagent.
-
Add 50 µL of the XTT mixture to each well.
-
Incubate the plate for 4 hours at 37°C, 5% CO2.
-
Measure the absorbance of the formazan product at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with no cells).
-
Normalize the absorbance values to the vehicle control wells.
-
Plot the percentage of cell viability versus the log of the compound concentration and fit a dose-response curve to determine the EC50 value.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 3. Dihydroorotate dehydrogenase (DHODH) inhibitors affect ATP depletion, endogenous ROS and mediate S-phase arrest in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dihydroorotate dehydrogenase Inhibitors Target c-Myc and Arrest Melanoma, Myeloma and Lymphoma cells at S-phase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dihydroorotate dehydrogenase - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. reactionbiology.com [reactionbiology.com]
Application Notes and Protocols for DHODH-IN-17 in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
DHODH-IN-17, also known as ML390, is a potent and specific inhibitor of the human dihydroorotate dehydrogenase (DHODH) enzyme.[1][2][3] DHODH is a critical enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the proliferation of rapidly dividing cells, including cancer cells. By inhibiting DHODH, this compound depletes the cellular pool of pyrimidines, leading to cell cycle arrest, differentiation, and apoptosis in cancer cells. These characteristics make this compound a promising therapeutic candidate for various malignancies, particularly acute myeloid leukemia (AML).[1][4][5] This document provides detailed application notes and protocols for the use of this compound in preclinical xenograft models.
Mechanism of Action
This compound targets the enzyme DHODH, which catalyzes the fourth step in the de novo pyrimidine synthesis pathway: the oxidation of dihydroorotate to orotate. This reaction is coupled to the mitochondrial electron transport chain. Inhibition of DHODH leads to a depletion of downstream pyrimidine nucleotides (UTP, CTP), which are essential for DNA and RNA synthesis. The resulting nucleotide starvation triggers cell cycle arrest, particularly at the S-phase, and induces differentiation in leukemia cells.[6]
Caption: Mechanism of action of this compound.
Data Presentation
In Vitro Activity of this compound (ML390)
| Parameter | Cell Line | Value | Reference |
| IC50 (Human DHODH) | - | 0.40 µM | [3] |
| ED50 (Differentiation) | Murine (ER-HoxA9) | ~2 µM | [4][5] |
| ED50 (Differentiation) | Human (U937) | ~2 µM | [4] |
| ED50 (Differentiation) | Human (THP1) | ~2 µM | [4] |
In Vivo Efficacy of DHODH Inhibitors in AML Xenograft Models
While specific in vivo xenograft data for this compound (ML390) is not publicly available, studies on other potent DHODH inhibitors like brequinar demonstrate significant anti-leukemic activity in vivo.[1] The following table summarizes representative data for brequinar, which can be used as a benchmark for designing experiments with this compound.
| Compound | Animal Model | Cell Line | Dosing Regimen | Outcome | Reference |
| Brequinar | NSG Mice | Human AML (MOLM-14) | 30 mg/kg, daily oral gavage | Reduced leukemic burden, prolonged survival | [1] |
| Brequinar | NSG Mice | Human AML (OCI-AML3) | 30 mg/kg, daily oral gavage | Reduced leukemic burden, prolonged survival | [1] |
Experimental Protocols
In Vivo Xenograft Model for Acute Myeloid Leukemia
This protocol is a representative example based on established methods for testing DHODH inhibitors in AML xenograft models.[1][4] Optimization for this compound may be required.
1. Cell Culture
-
Cell Lines: Human AML cell lines such as MOLM-14, MV4-11, or THP-1 are commonly used.
-
Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2. Ensure cells are in the logarithmic growth phase before implantation.
2. Animal Model
-
Strain: Immunodeficient mice such as NOD/SCID gamma (NSG) are recommended for their ability to support the engraftment of human hematopoietic cells.
-
Age/Sex: 6-8 week old female mice are typically used.
-
Acclimatization: Allow mice to acclimatize for at least one week before the start of the experiment.
3. Experimental Workflow
Caption: Experimental workflow for a xenograft study.
4. Tumor Cell Implantation
-
Cell Preparation: Harvest AML cells, wash with sterile PBS, and resuspend in a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 10^6 to 1 x 10^7 cells per 100 µL.
-
Injection: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
5. This compound Formulation and Administration
-
Formulation: this compound can be formulated for oral administration. A common vehicle is 0.5% methylcellulose in sterile water. The exact formulation may need to be optimized for solubility and stability.
-
Dosing: Based on in vitro potency, a starting dose range of 25-50 mg/kg administered daily by oral gavage is a reasonable starting point. Dose-ranging studies are recommended to determine the maximum tolerated dose (MTD).
-
Control Group: Administer the vehicle solution to the control group of mice.
6. Monitoring and Endpoints
-
Tumor Growth: Measure tumor volume every 2-3 days using digital calipers. Tumor volume can be calculated using the formula: Volume = (Length x Width^2) / 2.
-
Body Weight: Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.
-
Clinical Observations: Observe the mice daily for any signs of distress or toxicity.
-
Endpoint: The primary endpoint is typically tumor growth inhibition. The study may be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³), or when mice show signs of significant morbidity.
-
Pharmacodynamic Markers: At the end of the study, plasma and tumor tissue can be collected to measure the levels of dihydroorotate (the substrate of DHODH) as a biomarker of target engagement.
7. Statistical Analysis
-
Compare tumor growth between the treatment and control groups using appropriate statistical methods, such as a two-way ANOVA with repeated measures.
-
A p-value of <0.05 is typically considered statistically significant.
Conclusion
This compound is a promising inhibitor of DHODH with demonstrated in vitro efficacy against AML cell lines. While specific in vivo xenograft data for this compound is limited, the provided protocol, based on extensive research with other DHODH inhibitors, offers a robust framework for evaluating its anti-cancer activity in preclinical models. Careful optimization of the dosing regimen and formulation will be crucial for successful in vivo studies. The measurement of pharmacodynamic biomarkers will provide valuable insights into the target engagement and efficacy of this compound in a xenograft setting.
References
- 1. Development of ML390: A Human DHODH Inhibitor That Induces Differentiation in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of ML390: A Human DHODH Inhibitor That Induces Differentiation in Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DHODH is an independent prognostic marker and potent therapeutic target in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A robust and rapid xenograft model to assess efficacy of chemotherapeutic agents for human acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ashpublications.org [ashpublications.org]
Application Notes and Protocols for DHODH-IN-17 in Cell Differentiation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
DHODH-IN-17 is a potent and selective inhibitor of human dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[1] Inhibition of DHODH leads to depletion of the intracellular pyrimidine pool, which is essential for DNA and RNA synthesis. This mechanism has shown significant promise in cancer therapy, particularly in acute myeloid leukemia (AML), where it can overcome differentiation blockade and induce apoptosis.[2] These application notes provide detailed protocols for utilizing this compound in cell differentiation studies, focusing on AML cell lines as a primary model.
Mechanism of Action
This compound exerts its biological effects by inhibiting the fourth step of de novo pyrimidine synthesis, the conversion of dihydroorotate to orotate. This leads to a reduction in uridine and cytidine nucleotides, which are critical for nucleic acid synthesis. The resulting replicative stress can induce cell cycle arrest, primarily at the S-phase, and trigger apoptosis.[3] Furthermore, DHODH inhibition has been shown to downregulate the expression of the proto-oncogene c-Myc, a key regulator of cell proliferation and differentiation, thereby promoting the differentiation of leukemic cells.
Quantitative Data Summary
The following table summarizes the in vitro efficacy of this compound and other relevant DHODH inhibitors in AML cell lines.
| Compound | Cell Line | Parameter | Value | Reference |
| This compound | - | IC50 (human DHODH) | 0.40 µM | [1] |
| Brequinar | THP-1 | EC50 (Differentiation) | 265 nM | [1] |
| Brequinar | U937, THP-1 | ED50 (Differentiation) | ~1 µM | |
| Compound 1 | THP-1 | EC50 (Differentiation) | 32.8 nM | [1] |
| Compound 17 | THP-1 | EC50 (Differentiation) | 17.3 nM | [1] |
| RP7214 | THP-1 | GI50 (Growth Inhibition) | >10 µM (with Uridine) | [2][4] |
| RP7214 | U937, HL-60, MV411 | GI50 (Growth Inhibition) | 2-3.2 µM | [2] |
| Isobavachalcone | HL-60 | IC50 (DHODH) | 0.13 µM | [3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a stock solution of this compound for in vitro experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Refer to the manufacturer's instructions for handling and safety precautions for this compound.
-
To prepare a 10 mM stock solution, dissolve 2.49 mg of this compound (MW: 248.67 g/mol ) in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution. Gentle warming (37°C) and sonication can be used to aid dissolution if necessary.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to one month or at -80°C for up to six months.
Protocol 2: Induction of Differentiation in HL-60 Cells
This protocol outlines the procedure for inducing myeloid differentiation in the HL-60 human promyelocytic leukemia cell line using this compound.
Materials:
-
HL-60 cells
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound stock solution (10 mM)
-
6-well tissue culture plates
-
Phosphate-buffered saline (PBS)
-
Trypan blue solution
-
Hemocytometer or automated cell counter
Procedure:
-
Culture HL-60 cells in RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO2.
-
Seed the HL-60 cells at a density of 2 x 10^5 cells/mL in 6-well plates.
-
Prepare working solutions of this compound by diluting the 10 mM stock solution in culture medium. It is recommended to test a range of final concentrations (e.g., 0.1 µM, 0.5 µM, 1 µM, 5 µM, 10 µM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Add the prepared this compound working solutions or vehicle control to the respective wells.
-
Incubate the cells for 72-96 hours.
-
After the incubation period, harvest the cells for analysis of differentiation markers.
Protocol 3: Assessment of Myeloid Differentiation by Flow Cytometry
This protocol describes the analysis of myeloid differentiation markers, such as CD11b and CD14, on treated AML cells using flow cytometry.
Materials:
-
Treated and control cells from Protocol 2
-
FACS buffer (PBS with 2% FBS and 0.1% sodium azide)
-
Fluorochrome-conjugated antibodies against human CD11b (e.g., FITC-conjugated) and CD14 (e.g., PE-conjugated)
-
Isotype control antibodies
-
Flow cytometer
Procedure:
-
Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells once with cold PBS and resuspend the cell pellet in FACS buffer at a concentration of 1 x 10^6 cells/mL.
-
Aliquot 100 µL of the cell suspension into flow cytometry tubes.
-
Add the recommended amount of fluorochrome-conjugated anti-CD11b, anti-CD14, and corresponding isotype control antibodies to the respective tubes.
-
Incubate the tubes for 30 minutes at 4°C in the dark.
-
Wash the cells twice with 2 mL of FACS buffer, centrifuging at 300 x g for 5 minutes after each wash.
-
Resuspend the final cell pellet in 300-500 µL of FACS buffer.
-
Analyze the samples on a flow cytometer.
Flow Cytometry Gating Strategy:
-
Gate on the main cell population based on forward scatter (FSC) and side scatter (SSC) to exclude debris.
-
Create a histogram for each fluorescent channel to determine the percentage of positive cells for CD11b and CD14 compared to the isotype control. An increase in the percentage of CD11b and/or CD14 positive cells in the this compound treated samples compared to the vehicle control indicates induction of differentiation.
Visualizations
Caption: Signaling pathway of this compound induced cell differentiation.
References
- 1. Targeting Acute Myelogenous Leukemia Using Potent Human Dihydroorotate Dehydrogenase Inhibitors Based on the 2-Hydroxypyrazolo[1,5-a]pyridine Scaffold: SAR of the Biphenyl Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rhizen.com [rhizen.com]
- 3. Pharmacological inhibition of dihydroorotate dehydrogenase induces apoptosis and differentiation in acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for DHODH-IN-17 Dose-Response Curve Experiment
For Researchers, Scientists, and Drug Development Professionals
Introduction
DHODH-IN-17 is a 2-anilino nicotinic acid derivative that acts as a potent inhibitor of human dihydroorotate dehydrogenase (DHODH).[1] DHODH is a critical enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA.[2] By inhibiting this enzyme, this compound disrupts the production of pyrimidines, thereby impeding cell proliferation. This mechanism of action makes it a compound of interest for research in diseases characterized by rapid cell growth, such as acute myeloid leukemia (AML).[1]
These application notes provide detailed protocols for conducting dose-response experiments with this compound to determine its inhibitory activity, both at the enzymatic and cellular levels.
Data Presentation
The inhibitory activity of this compound is typically quantified by its half-maximal inhibitory concentration (IC50). While comprehensive public data on the full dose-response curve for this compound is limited, the following table includes the established IC50 value and illustrative data points to demonstrate a typical dose-response relationship.
Table 1: Dose-Response Data for this compound
| Concentration (µM) | % Inhibition (Enzymatic Assay - Illustrative) | % Cell Viability (AML Cell Line - Illustrative) |
| 0.01 | 5% | 95% |
| 0.1 | 20% | 80% |
| 0.40 | 50% (IC50) [1] | 55% |
| 1.0 | 75% | 30% |
| 10.0 | 95% | 10% |
| 100.0 | 98% | 5% |
Note: The percent inhibition and cell viability data, with the exception of the confirmed IC50 value, are illustrative to represent a typical dose-response curve and may not reflect actual experimental results.
Signaling Pathway
This compound targets a key enzyme in the de novo pyrimidine biosynthesis pathway. Inhibition of DHODH leads to the depletion of pyrimidines, which are essential for DNA and RNA synthesis, ultimately resulting in cell cycle arrest and inhibition of cell proliferation.
Caption: Inhibition of DHODH by this compound in the pyrimidine biosynthesis pathway.
Experimental Protocols
Two primary types of assays are recommended for determining the dose-response curve of this compound: a biochemical assay to measure direct enzyme inhibition and a cell-based assay to assess its effect on cell viability.
Protocol 1: Biochemical DHODH Inhibition Assay (Colorimetric)
This protocol describes a continuous spectrophotometric assay to determine the inhibitory activity of this compound on recombinant human DHODH. The assay measures the reduction of 2,6-dichloroindophenol (DCIP), an artificial electron acceptor, which is coupled to the oxidation of dihydroorotate by DHODH.
Materials:
-
Recombinant human DHODH
-
This compound
-
L-Dihydroorotic acid (DHO)
-
2,6-dichloroindophenol (DCIP)
-
Coenzyme Q10 (CoQ10)
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.1% Triton X-100)
-
DMSO
-
96-well microplate
-
Microplate spectrophotometer
Procedure:
-
Prepare Stock Solutions:
-
This compound: Prepare a 10 mM stock solution in DMSO. Create a serial dilution in DMSO to obtain a range of concentrations (e.g., 0.01 µM to 100 µM).
-
DHO: Prepare a 50 mM stock solution in 100 mM NaOH.
-
DCIP: Prepare a 3 mM stock solution in the assay buffer.
-
CoQ10: Prepare a 10 mM stock solution in DMSO.
-
-
Assay Protocol:
-
Add 2 µL of this compound dilutions or DMSO (for control) to the wells of a 96-well plate.
-
Prepare a reaction mixture containing assay buffer, DHO (final concentration 500 µM), DCIP (final concentration 200 µM), and CoQ10 (final concentration 100 µM).
-
Add recombinant human DHODH to the reaction mixture to a final concentration of 5-10 nM.
-
Initiate the reaction by adding 198 µL of the enzyme-containing reaction mixture to each well.
-
Immediately measure the decrease in absorbance at 600 nm every 30 seconds for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of DCIP reduction) for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Cell-Based Viability Assay (MTS Assay)
This protocol measures the effect of this compound on the viability of a relevant cancer cell line, such as the AML cell line HL-60.
Materials:
-
HL-60 cells (or other suitable AML cell line)
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
96-well cell culture plate
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed HL-60 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium from a DMSO stock. Ensure the final DMSO concentration is below 0.5%.
-
Add 100 µL of the compound dilutions to the respective wells. Include wells with medium and DMSO as controls.
-
Incubate the plate for 72 hours.
-
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only) from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the DMSO control.
-
Plot the percentage of viability against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Experimental Workflow Diagram
The following diagram illustrates the general workflow for a dose-response experiment.
Caption: General workflow for a this compound dose-response experiment.
References
Application Notes and Protocols for In Vivo Study of DHODH-IN-17
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroorotate dehydrogenase (DHODH) is a critical enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the proliferation of rapidly dividing cells, including cancer cells.[1][2] DHODH is located on the inner mitochondrial membrane and catalyzes the oxidation of dihydroorotate to orotate.[3][4] Its inhibition leads to depletion of the pyrimidine pool, resulting in cell cycle arrest, differentiation, and apoptosis.[5][6] This makes DHODH a compelling therapeutic target for various cancers, particularly acute myeloid leukemia (AML), where cancer cells are highly dependent on de novo pyrimidine synthesis.[7][8]
DHODH-IN-17 is a potent human DHODH inhibitor with a 2-anilino nicotinic acid scaffold and an IC50 of 0.40 μM.[7] It has been identified as a promising candidate for AML research.[7] These application notes provide a comprehensive guide for the design and execution of in vivo studies to evaluate the efficacy of this compound in preclinical models of AML.
Data Presentation
Table 1: In Vitro Activity of Selected DHODH Inhibitors
| Compound | Target | IC50 (nM) | Cell Lines | Effect | Reference |
| This compound | Human DHODH | 400 | - | AML Research Candidate | [7] |
| Brequinar | Human DHODH | 5.2 | THP-1, U937 | Induces Differentiation | [9][10] |
| ML390 | Human DHODH | - | ER-HoxA9, U937, THP1 | Induces Myeloid Differentiation | [1][4] |
| Emvododstat (PTC299) | Human DHODH | - | MOLM-13 | Induces Differentiation and Cytotoxicity | [3] |
| Isobavachalcone | Human DHODH | - | HL60, THP-1 | Induces Apoptosis and Differentiation | [11] |
Table 2: Preclinical In Vivo Data for DHODH Inhibitors in AML Models
| Compound | Animal Model | Cell Line | Dose & Schedule | Key Findings | Reference |
| Brequinar | NOD.SCID Mice | THP-1 (subcutaneous xenograft) | 15 mg/kg, Q3D or 5 mg/kg, daily (route not specified) | Slowed tumor growth, increased CD11b expression (differentiation marker) | [10] |
| Brequinar | Nude Mice | HeLa (subcutaneous xenograft) | 15 mg/kg (route not specified) with Cisplatin (7 mg/kg) | Synergistic inhibition of tumor growth | [5] |
| Isobavachalcone | Subcutaneous Xenograft Mouse Model | HL60 | 15 and 30 mg/kg (route not specified) | Suppressed tumor growth | [11] |
| Emvododstat (PTC299) | Xenograft Mouse Model | MOLM-13 | Not specified | Inhibited tumor growth, increased plasma and tumor DHO levels | [3] |
| HOSU-53 | Xenograft Mouse Model | MOLM-13 | 10 mg/kg, twice a week (route not specified) | Prolonged survival, especially in combination with anti-CD47 | [12] |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study of this compound in an AML Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound in a subcutaneous or systemic AML xenograft mouse model.
Materials:
-
This compound
-
Vehicle solution (e.g., 0.5% methylcellulose in sterile water, to be optimized based on compound solubility and stability)
-
Human AML cell line (e.g., THP-1, MOLM-13, or HL60)
-
Immunocompromised mice (e.g., NOD.CB17-Prkdcscid/NcrCrl or similar)
-
Matrigel (for subcutaneous models)
-
Sterile PBS
-
Calipers
-
Animal balance
-
Flow cytometer
-
Antibodies for immunophenotyping (e.g., anti-human CD45, anti-mouse CD45, anti-human CD11b)
Procedure:
-
Cell Culture: Culture the selected human AML cell line under standard conditions. Ensure cells are in the logarithmic growth phase and have high viability before implantation.
-
Animal Acclimatization: Acclimatize the immunocompromised mice to the facility for at least one week before the start of the experiment.
-
Xenograft Establishment:
-
Subcutaneous Model: Resuspend AML cells in a 1:1 mixture of sterile PBS and Matrigel. Subcutaneously inject approximately 1 x 107 cells into the flank of each mouse.[10]
-
Systemic Model: Intravenously inject approximately 1 x 106 - 5 x 106 AML cells into the tail vein of each mouse.
-
-
Tumor Growth Monitoring (Subcutaneous Model):
-
Allow tumors to reach a palpable size (e.g., 50-100 mm3).[10]
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width2) / 2.
-
-
Animal Randomization: Once tumors have reached the desired size (subcutaneous model) or after a set number of days post-injection (systemic model), randomize mice into treatment and control groups (n=8-10 mice per group). Record the initial body weight of each mouse.
-
Drug Administration:
-
Prepare a fresh formulation of this compound in the vehicle solution on each dosing day. The dose and schedule will need to be determined in preliminary tolerability studies. Based on data from other DHODH inhibitors, a starting point could be in the range of 5-50 mg/kg, administered daily, every other day, or every three days via oral gavage or intraperitoneal injection.[5][6][10]
-
Administer the vehicle solution to the control group following the same schedule.
-
-
Monitoring:
-
Monitor tumor growth (subcutaneous model) and body weight of all mice 2-3 times per week.
-
For systemic models, monitor for signs of disease progression such as weight loss, ruffled fur, and hind-limb paralysis. Peripheral blood can be collected periodically to assess the percentage of human AML cells (hCD45+).
-
-
Efficacy Endpoints:
-
Tumor Growth Inhibition (Subcutaneous Model): Continue treatment for a predefined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined endpoint size.
-
Survival: Monitor mice until they meet euthanasia criteria (e.g., tumor volume >2000 mm3, >20% body weight loss, or significant signs of morbidity). Record the date of euthanasia to determine survival duration.
-
-
Terminal Procedures:
-
At the end of the study, euthanize all remaining mice.
-
Collect tumors (subcutaneous model), bone marrow, and spleen.
-
Pharmacodynamic Analysis: A portion of the tumor and plasma can be collected to measure levels of dihydroorotate (DHO) and uridine to confirm target engagement.[10]
-
Flow Cytometry: Prepare single-cell suspensions from tumors, bone marrow, and spleen. Stain with fluorescently labeled antibodies to assess the percentage of leukemic cells and the expression of differentiation markers (e.g., CD11b).[10]
-
Mandatory Visualization
Caption: DHODH Signaling Pathway.
Caption: In Vivo Study Workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Development of ML390: A Human DHODH Inhibitor That Induces Differentiation in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Emvododstat, a Potent Dihydroorotate Dehydrogenase Inhibitor, Is Effective in Preclinical Models of Acute Myeloid Leukemia [frontiersin.org]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. DHODH Inhibition Exerts Synergistic Therapeutic Effect with Cisplatin to Induce Ferroptosis in Cervical Cancer through Regulating mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Targeting dihydroorotate dehydrogenase in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Inhibition of Dihydroorotate Dehydrogenase Overcomes Differentiation Blockade in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacological inhibition of dihydroorotate dehydrogenase induces apoptosis and differentiation in acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dihydroorotate dehydrogenase inhibitor HOSU-53 proves efficacious in preclinical xenograft model of AML | BioWorld [bioworld.com]
Application Notes and Protocols for DHODH-IN-17 in Metabolic Pathway Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
DHODH-IN-17 is a potent and specific inhibitor of human dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway.[1][2][3] This pathway is essential for the synthesis of nucleotides required for DNA and RNA replication, making DHODH a key target in rapidly proliferating cells, such as cancer cells, activated immune cells, and virus-infected cells.[4][5][6][7] By inhibiting DHODH, this compound depletes the cellular pool of pyrimidines, leading to cell cycle arrest and inhibition of proliferation.[8] These characteristics make this compound a valuable tool for studying metabolic pathways, particularly nucleotide metabolism, and for investigating the therapeutic potential of DHODH inhibition in various diseases.
These application notes provide detailed protocols for utilizing this compound in key experimental assays to probe its effects on cellular metabolism and function.
Data Presentation
Inhibitory Activity of this compound and Other DHODH Inhibitors
| Compound | Target | IC50 Value | Cell Line(s) | Reference |
| This compound | Human DHODH | 0.40 µM | (Enzymatic Assay) | [1][2][3] |
| Leflunomide | Human DHODH | - | KYSE510, KYSE450, SW620 | [9] |
| 108.2 µM | KYSE510 | [9] | ||
| 124.8 µM | KYSE450 | [9] | ||
| 173.9 µM | SW620 | [9] | ||
| Brequinar | Human DHODH | - | HeLa, CaSki | [10] |
| 0.338 µM (48h) | HeLa | [10] | ||
| 0.747 µM (48h) | CaSki | [10] | ||
| Teriflunomide | Mouse DHODH | 2.6 µM | EL4 | [11] |
| H-006 | Human DHODH | 3.8 nM | (Enzymatic Assay) | [12] |
Signaling Pathway and Experimental Workflow Diagrams
De Novo Pyrimidine Biosynthesis Pathway
Caption: The de novo pyrimidine biosynthesis pathway and the inhibitory action of this compound.
Experimental Workflow for Evaluating this compound
References
- 1. benchchem.com [benchchem.com]
- 2. Elevated DHODH expression promotes cell proliferation via stabilizing β-catenin in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Novel Inhibitors of Aspergillus fumigatus DHODH via Virtual Screening, MD Simulation, and In Vitro Activity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. bio.libretexts.org [bio.libretexts.org]
- 7. easybiologyclass.com [easybiologyclass.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Dihydroorotate dehydrogenase promotes cell proliferation and suppresses cell death in esophageal squamous cell carcinoma and colorectal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DHODH Inhibition Exerts Synergistic Therapeutic Effect with Cisplatin to Induce Ferroptosis in Cervical Cancer through Regulating mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of a biomarker to monitor target engagement after treatment with dihydroorotate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for DHODH-IN-17 in Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a framework for investigating the therapeutic potential of DHODH-IN-17, a human dihydroorotate dehydrogenase (DHODH) inhibitor, in combination with other anti-cancer agents. While direct preclinical or clinical data on this compound combination therapies are not yet publicly available, this document outlines proposed experimental strategies based on the known mechanism of DHODH inhibitors and published synergistic effects of similar compounds in acute myeloid leukemia (AML).
Introduction to this compound
This compound is a 2-anilino nicotinic acid derivative that functions as a human DHODH inhibitor with an IC50 of 0.40 μM.[1][2][3] DHODH is a critical enzyme in the de novo pyrimidine synthesis pathway, which is essential for the proliferation of rapidly dividing cells, including cancer cells.[4][5] Inhibition of DHODH depletes the intracellular pool of pyrimidines, leading to cell cycle arrest and apoptosis.[4][5] This mechanism of action suggests that this compound could be a valuable component of combination therapies, potentially enhancing the efficacy of other cytotoxic or targeted agents.
Proposed Combination Strategy: this compound and Cytarabine in Acute Myeloid Leukemia (AML)
Given that DHODH inhibitors have shown promise in AML research and cytarabine is a standard-of-care chemotherapy for AML, a combination of this compound and cytarabine represents a scientifically sound approach to investigate for synergistic anti-leukemic activity.[6][7][8]
Hypothesized Mechanism of Synergy
Inhibition of DHODH by this compound is expected to deplete pyrimidine pools, thereby sensitizing AML cells to the cytotoxic effects of cytarabine, a nucleoside analog that disrupts DNA replication.[8][9]
Quantitative Data Summary (Illustrative)
The following tables present illustrative data that could be generated from the experimental protocols outlined below to assess the synergy between this compound and Cytarabine in AML cell lines (e.g., THP-1, MV4-11).
Table 1: Single-Agent IC50 Values in AML Cell Lines (72h Treatment)
| Cell Line | This compound (µM) | Cytarabine (nM) |
| THP-1 | 0.5 | 50 |
| MV4-11 | 0.8 | 80 |
Table 2: Combination Index (CI) Values for this compound and Cytarabine in THP-1 Cells
| This compound (µM) | Cytarabine (nM) | Fraction Affected (Fa) | Combination Index (CI)* |
| 0.125 | 12.5 | 0.25 | 0.85 |
| 0.25 | 25 | 0.50 | 0.60 |
| 0.5 | 50 | 0.75 | 0.45 |
*CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[10][11][12]
Experimental Protocols
Cell Culture of AML Cell Lines
This protocol describes the routine culture of human AML cell lines such as THP-1 and MV4-11.[13][14]
-
Materials:
-
AML cell lines (e.g., THP-1 from ATCC)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
T-75 culture flasks
-
Incubator (37°C, 5% CO2)
-
Centrifuge
-
Hemocytometer or automated cell counter
-
-
Procedure:
-
Maintain AML cell lines in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Culture cells at 37°C in a humidified atmosphere with 5% CO2.
-
Passage the cells every 2-3 days to maintain a cell density between 2 x 10^5 and 1 x 10^6 cells/mL.
-
To passage, centrifuge the cell suspension at 300 x g for 5 minutes, aspirate the supernatant, and resuspend the cell pellet in fresh medium at the desired density.
-
Regularly check cell viability using Trypan Blue exclusion.
-
Cell Viability Assay (CCK-8)
This protocol is for determining the viability of AML cells after treatment with this compound and/or Cytarabine using a Cell Counting Kit-8 (CCK-8).[15][16][17][18][19]
-
Materials:
-
AML cells
-
96-well plates
-
This compound (stock solution in DMSO)
-
Cytarabine (stock solution in sterile water)
-
CCK-8 reagent
-
Microplate reader
-
-
Procedure:
-
Seed AML cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.
-
Incubate the plate for 24 hours.
-
Prepare serial dilutions of this compound and Cytarabine, both alone and in combination at a constant ratio.
-
Add 10 µL of the drug solutions to the respective wells. Include vehicle-treated (DMSO) and untreated controls.
-
Incubate the plate for 72 hours.
-
Add 10 µL of CCK-8 solution to each well and incubate for 2-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control.
-
Synergy Analysis (Chou-Talalay Method)
This method is used to quantitatively determine the interaction between this compound and Cytarabine.[11][12][20][21]
-
Procedure:
-
Generate dose-response curves for this compound and Cytarabine individually to determine their IC50 values.
-
Perform cell viability assays with the drugs in combination at a constant ratio (e.g., based on the ratio of their IC50 values).
-
Use software like CompuSyn to calculate the Combination Index (CI) based on the dose-effect data.
-
A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
-
Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)
This protocol is for quantifying apoptosis in AML cells following drug treatment.[1][22][23]
-
Materials:
-
Treated and control AML cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
-
-
Procedure:
-
Treat AML cells with this compound, Cytarabine, or the combination at synergistic concentrations for 48 hours.
-
Harvest approximately 1-5 x 10^5 cells by centrifugation.
-
Wash the cells once with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and live (Annexin V-/PI-) cells.
-
Western Blot Analysis of Apoptosis Markers
This protocol is for detecting changes in the expression of key apoptosis-related proteins.[24][25][26][27][28]
-
Materials:
-
Treated and control AML cells
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-cleaved PARP, anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Procedure:
-
Lyse the treated and control cells and quantify the protein concentration.
-
Separate 20-30 µg of protein per sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the changes in the levels of cleaved Caspase-3 and cleaved PARP as indicators of apoptosis.
-
Conclusion
The provided application notes and protocols offer a comprehensive guide for the preclinical evaluation of this compound in combination with other anti-cancer drugs, using a proposed combination with cytarabine in AML as a primary example. These experimental frameworks will enable researchers to assess the synergistic potential, elucidate the underlying mechanisms of action, and generate the necessary data to support further development of this compound as a promising component of novel cancer therapies.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dihydroorotate dehydrogenase inhibition acts synergistically with tyrosine kinase inhibitors to induce apoptosis of mantle cell lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 5. What are DHODH inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 6. Inhibition of Dihydroorotate Dehydrogenase Overcomes Differentiation Blockade in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Combination strategies to promote sensitivity to cytarabine-induced replication stress in acute myeloid leukemia with and without DNMT3A mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. austinpublishinggroup.com [austinpublishinggroup.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubcompare.ai [pubcompare.ai]
- 14. mdpi.com [mdpi.com]
- 15. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 16. apexbt.com [apexbt.com]
- 17. Protocol for Cell Counting Kit-8 | Tocris Bioscience [tocris.com]
- 18. lumiprobe.com [lumiprobe.com]
- 19. ptglab.com [ptglab.com]
- 20. researchgate.net [researchgate.net]
- 21. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 22. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 23. scispace.com [scispace.com]
- 24. Apoptosis western blot guide | Abcam [abcam.com]
- 25. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 26. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. pubcompare.ai [pubcompare.ai]
- 28. researchgate.net [researchgate.net]
Troubleshooting & Optimization
DHODH-IN-17 solubility in DMSO and cell culture media
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for using DHODH-IN-17 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in DMSO?
A1: this compound exhibits high solubility in dimethyl sulfoxide (DMSO). It can be dissolved in DMSO at concentrations up to 100 mg/mL (402.14 mM) with the assistance of ultrasonication, warming, and heating to 60°C[1]. For standard laboratory use, preparing stock solutions at lower concentrations is common practice.
Q2: Can I dissolve this compound directly in cell culture media?
A2: It is not recommended to dissolve this compound directly in aqueous cell culture media due to its hydrophobic nature. Like many small molecule inhibitors, it has poor aqueous solubility and will likely not dissolve adequately, leading to inaccurate concentrations in your experiments. The standard practice is to first dissolve the compound in an organic solvent like DMSO to create a high-concentration stock solution, which is then serially diluted to the final working concentration in the cell culture medium.
Q3: What is a typical working concentration for this compound in cell-based assays?
A3: The optimal working concentration of this compound will vary depending on the cell line and the specific assay being performed. However, based on its potent inhibitory activity against human dihydroorotate dehydrogenase (DHODH) (IC₅₀ = 0.40 μM), typical working concentrations are in the low micromolar to nanomolar range[1][2]. One study reported an EC₅₀ of 3 μM in bone marrow cells[2]. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q4: I observed a precipitate after adding the this compound DMSO stock solution to my cell culture medium. What should I do?
A4: Precipitation upon dilution of a DMSO stock solution into aqueous media is a common issue for hydrophobic compounds. This phenomenon, often referred to as "solvent shock," occurs because the compound is poorly soluble in the aqueous environment of the cell culture medium. Please refer to the Troubleshooting Guide below for detailed steps on how to address this issue.
Solubility Data
The following tables summarize the solubility of this compound in DMSO and provide examples of achievable concentrations in other vehicles when diluted from a DMSO stock.
Table 1: Solubility of this compound in DMSO
| Solvent | Maximum Concentration | Method to Aid Dissolution |
| DMSO | 100 mg/mL (402.14 mM) | Ultrasonic and warming and heat to 60°C[1] |
Table 2: Preparation of this compound Stock Solutions in DMSO
| Desired Stock Concentration | Volume of DMSO for 1 mg | Volume of DMSO for 5 mg | Volume of DMSO for 10 mg |
| 1 mM | 4.0214 mL | 20.1070 mL | 40.2139 mL |
| 5 mM | 0.8043 mL | 4.0214 mL | 8.0428 mL |
| 10 mM | 0.4021 mL | 2.0107 mL | 4.0214 mL |
Table 3: Examples of Working Solution Formulations (Diluted from DMSO Stock)
| Formulation Vehicle | Achievable Concentration |
| 10% DMSO in Corn Oil | ≥ 2.08 mg/mL (8.36 mM)[2] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 1.67 mg/mL (6.72 mM)[2][3] |
| 10% DMSO in 20% SBE-β-CD in Saline | ≥ 1.67 mg/mL (6.72 mM)[2] |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
-
Weighing the Compound: Accurately weigh out the desired amount of this compound powder (e.g., 1 mg, 5 mg, or 10 mg) using a calibrated analytical balance.
-
Adding DMSO: Add the appropriate volume of high-purity, anhydrous DMSO to the vial containing the this compound powder (see Table 2 for volumes).
-
Dissolution: To aid dissolution, you can:
-
Vortex the solution for several minutes.
-
Gently warm the solution in a 37°C water bath.
-
Use a sonicator bath for short intervals.
-
-
Visual Inspection: Ensure the solution is clear and free of any visible particulates before storing.
-
Storage: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months)[2][4].
Protocol for Preparing Working Solutions in Cell Culture Media
-
Thaw Stock Solution: Thaw a single-use aliquot of your this compound DMSO stock solution at room temperature.
-
Pre-warm Media: Pre-warm your cell culture medium (e.g., DMEM, RPMI-1640) to 37°C.
-
Serial Dilution: Perform a serial dilution of the DMSO stock solution in pre-warmed cell culture medium to achieve your desired final concentrations. It is crucial to add the DMSO stock to the medium and mix immediately and thoroughly. Avoid adding the medium to the concentrated DMSO stock.
-
Best Practice: To minimize the risk of precipitation, perform an intermediate dilution step in cell culture medium. For example, to achieve a final concentration of 10 µM with a final DMSO concentration of 0.1%, you could first dilute your 10 mM stock 1:100 in media to get a 100 µM intermediate solution, and then dilute this 1:10 into your cell culture plate.
-
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is consistent across all experimental conditions, including the vehicle control, and is at a level that is non-toxic to your cells (typically ≤ 0.5%).
-
Immediate Use: Use the freshly prepared working solutions immediately to minimize the risk of precipitation over time.
Troubleshooting Guide
Issue: Precipitate Observed in Cell Culture Medium
References
improving DHODH-IN-17 stability in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential stability issues with DHODH-IN-17 in solution during experimental procedures.
Troubleshooting Guides
Issue: Precipitate Formation Upon Dilution of this compound Stock Solution
Possible Causes:
-
Poor Solubility: The aqueous buffer or cell culture medium has a much lower solubilizing capacity for this compound compared to the stock solvent (typically DMSO).
-
Solvent Shock: Rapid dilution of the DMSO stock into an aqueous solution can cause the compound to crash out of solution.
-
Concentration Exceeds Solubility Limit: The final concentration of this compound in the working solution is above its limit of solubility in that specific medium.
-
Temperature Effects: A decrease in temperature upon moving from stock storage to the experimental setup can reduce solubility.[1]
Solutions:
-
Optimize Solvent and Dilution:
-
Pre-warm medium: Ensure your cell culture medium or buffer is pre-warmed to 37°C before adding the compound.[2]
-
Step-wise dilution: Instead of a single large dilution, perform serial dilutions.
-
Stirring: Add the stock solution drop-wise to the final buffer/medium while gently vortexing or stirring.
-
-
Adjust Final Concentration:
-
Lower the final concentration of this compound in your experiment if possible.
-
Determine the kinetic solubility of this compound in your specific experimental medium.[2]
-
-
Use of Co-solvents or Solubilizing Agents:
Issue: Loss of this compound Activity Over Time in Aqueous Solution
Possible Causes:
-
Hydrolysis: As a 2-anilino nicotinic acid, this compound contains amide-like structures that could be susceptible to hydrolysis, especially at non-neutral pH.[5][6][7]
-
Oxidation: The molecule may be susceptible to oxidation, which can be catalyzed by light, heat, or trace metals in the buffer.[7]
-
Adsorption to Surfaces: Hydrophobic compounds can adsorb to plasticware (e.g., pipette tips, microplates), reducing the effective concentration in solution.
Solutions:
-
pH Control:
-
Maintain the pH of your working solution within a stable and appropriate range, typically buffered to physiological pH (7.2-7.4).[6]
-
If you suspect pH-dependent degradation, perform a stability study across a range of pH values.
-
-
Minimize Exposure to Degrading Factors:
-
Light Protection: Prepare and store solutions in amber vials or protect them from light.[7]
-
Temperature Control: Keep working solutions on ice and prepare them fresh before each experiment. Avoid repeated freeze-thaw cycles of the stock solution.[8]
-
Use of Antioxidants: If oxidation is suspected, the addition of a small amount of an antioxidant (e.g., ascorbic acid, BHT) may be considered if it does not interfere with the assay.
-
-
Proper Handling and Storage:
-
Use low-adhesion plasticware for preparing and storing solutions of this compound.
-
Aliquot stock solutions to minimize the number of freeze-thaw cycles.[8]
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (DMSO). It is highly soluble in DMSO, with some suppliers indicating solubility up to 100 mg/mL.[8]
Q2: What are the recommended storage conditions for this compound?
A2:
-
Powder: Store at -20°C for up to 2 years.
-
DMSO Stock Solution: For short-term storage, 2 weeks at 4°C is acceptable. For long-term storage, it is recommended to store aliquots at -80°C for up to 6 months.[8][9]
Q3: My this compound powder is difficult to dissolve in DMSO. What can I do?
A3: To aid dissolution in DMSO, you can gently warm the solution to 37°C and use an ultrasonic bath for a short period.[8] Ensure the vial is tightly capped to prevent water absorption by the DMSO.
Q4: How can I check the stability of this compound in my experimental buffer?
A4: You can perform a simple stability study. Incubate this compound in your buffer under the experimental conditions (e.g., 37°C) for different durations (e.g., 0, 2, 4, 8, 24 hours). At each time point, analyze the remaining concentration of the intact compound using an analytical method like High-Performance Liquid Chromatography (HPLC).[9]
Q5: What is the maximum recommended final concentration of DMSO in my cell-based assay?
A5: For most cell lines, the final concentration of DMSO should be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity. However, the tolerance can vary between cell types, so it is best to run a vehicle control to assess the effect of DMSO on your specific cells.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Reference |
| Powder | -20°C | 2 years | |
| In DMSO | 4°C | 2 weeks | |
| In DMSO | -80°C | 6 months | [8][9] |
Table 2: Example of a Time-Course Stability Study of a Small Molecule Inhibitor in Aqueous Buffer at 37°C
| Time (hours) | Concentration (µM) | Percent Remaining |
| 0 | 10.0 | 100% |
| 2 | 9.8 | 98% |
| 4 | 9.5 | 95% |
| 8 | 8.9 | 89% |
| 24 | 7.2 | 72% |
| Note: This is example data and does not represent actual stability data for this compound. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution Preparation (10 mM in DMSO):
-
Allow the vial of this compound powder (MW: 248.67 g/mol ) to equilibrate to room temperature before opening.
-
Aseptically add the appropriate volume of high-purity, anhydrous DMSO to the vial to achieve a 10 mM concentration.
-
If necessary, gently warm to 37°C and sonicate to ensure complete dissolution.
-
Aliquot the stock solution into low-adhesion microcentrifuge tubes and store at -80°C.
-
-
Working Solution Preparation (e.g., 10 µM in Cell Culture Medium):
-
Pre-warm the cell culture medium to 37°C.
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform a serial dilution of the stock solution in the pre-warmed medium to reach the final desired concentration. For example, to make a 10 µM solution with a final DMSO concentration of 0.1%, you can perform a 1:100 dilution of a 1 mM intermediate stock, which is in turn a 1:10 dilution of the 10 mM stock.
-
Use the working solution immediately.
-
Protocol 2: Assessment of this compound Stability by HPLC
-
Prepare a solution of this compound in your experimental buffer at the desired concentration.
-
Divide the solution into several aliquots in separate vials.
-
Place the vials in an incubator set to your experimental temperature (e.g., 37°C).
-
At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove one vial and immediately quench any further degradation by freezing it at -80°C or by adding an organic solvent like acetonitrile and freezing.
-
After collecting all time points, thaw the samples and analyze them by a validated reverse-phase HPLC method with UV detection at a wavelength where this compound has maximum absorbance.
-
Quantify the peak area of the this compound peak at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
Visualizations
Caption: Workflow for preparing and assessing the stability of this compound solutions.
Caption: Mechanism of action of this compound.
References
- 1. smart.dhgate.com [smart.dhgate.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. books.rsc.org [books.rsc.org]
- 6. pharmacy180.com [pharmacy180.com]
- 7. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 8. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 9. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
potential off-target effects of DHODH-IN-17
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using DHODH-IN-17, a human dihydroorotate dehydrogenase (DHODH) inhibitor. While this compound is designed to be a specific inhibitor of DHODH, it is crucial to consider potential off-target effects that may influence experimental outcomes. This guide addresses common issues that may arise during your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a 2-anilino nicotinic acid derivative that acts as an inhibitor of human dihydroorotate dehydrogenase (DHODH), with an IC50 of 0.40 μM. DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA. By inhibiting DHODH, this compound depletes the cellular pool of pyrimidines, thereby suppressing cell proliferation. This mechanism is particularly effective in rapidly dividing cells, such as cancer cells, which have a high demand for nucleotides.
Q2: I am observing effects in my experiment that are not fully explained by DHODH inhibition. What are the potential off-target effects of DHODH inhibitors like this compound?
While specific off-target data for this compound is limited, studies on other DHODH inhibitors have revealed several potential off-target effects that researchers should be aware of. These include:
-
Alterations in cellular metabolism: Inhibition of DHODH can lead to a depletion of intracellular ATP.[1][2]
-
Induction of reactive oxygen species (ROS): Some DHODH inhibitors have been shown to affect the production of ROS.[1][2][3][4][5]
-
Activation of the p53 signaling pathway: DHODH inhibition can lead to the activation and increased synthesis of the tumor suppressor protein p53.[1][6][7]
-
Cell cycle arrest: Depletion of pyrimidines can cause cells to arrest in the S-phase of the cell cycle.[1][2]
It is important to note that these effects can be cell-type dependent.
Q3: How can I determine if the observed effects in my experiment are due to off-target activities of this compound?
To investigate potential off-target effects, consider the following experimental controls:
-
Uridine Rescue Experiment: Since the primary on-target effect of this compound is the depletion of pyrimidines, supplementing the cell culture medium with uridine should rescue the effects caused by DHODH inhibition. If an observed phenotype persists in the presence of excess uridine, it is likely due to an off-target effect.
-
Use of Structurally Unrelated DHODH Inhibitors: Employing other known DHODH inhibitors with different chemical scaffolds (e.g., Brequinar, Teriflunomide) can help to distinguish between on-target and off-target effects. If the same phenotype is observed with multiple DHODH inhibitors, it is more likely to be an on-target effect.
-
Direct Measurement of Off-Target Pathways: You can directly measure markers of the potential off-target pathways mentioned in Q2. For example, you can measure cellular ATP levels, ROS production, or the expression and phosphorylation status of p53 and its downstream targets.
Troubleshooting Guide
This section provides guidance for specific issues you may encounter during your experiments with this compound.
Issue 1: Unexpected Cell Death or Reduced Proliferation Not Rescued by Uridine
If you observe cytotoxicity or a reduction in cell proliferation that cannot be reversed by the addition of uridine, it may indicate an off-target effect.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Induction of p53-mediated apoptosis | - Western Blot Analysis: Check for increased levels of total and phosphorylated p53 (e.g., at Ser15) and its downstream targets like p21 and PUMA. - Cell Line Selection: Compare the effects in p53 wild-type versus p53-deficient cell lines. A p53-dependent off-target effect should be diminished in p53-null cells. |
| Excessive ROS Production | - ROS Measurement: Use fluorescent probes like DCFDA or CellROX to quantify intracellular ROS levels. - Antioxidant Rescue: Treat cells with an antioxidant, such as N-acetylcysteine (NAC), to see if it rescues the phenotype. |
| ATP Depletion | - ATP Measurement: Use a commercial ATP luminescence-based assay to measure cellular ATP levels. |
Issue 2: Altered Gene Expression or Signaling Pathways Unrelated to Pyrimidine Metabolism
You may observe changes in signaling pathways that are not directly linked to nucleotide synthesis.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Kinase Off-Target Inhibition | - Kinase Profiling: Although no specific kinase off-targets for this compound are publicly available, you can perform a kinase profiling assay to screen for potential interactions. This can be done through commercial services. - In Silico Analysis: Use computational tools to predict potential kinase targets based on the chemical structure of this compound. |
| Modulation of Transcription Factors | - Reporter Assays: Use luciferase reporter assays for specific transcription factors (e.g., NF-κB, AP-1) to assess their activity. - Western Blot Analysis: Analyze the expression and phosphorylation status of key signaling proteins in the affected pathways. |
Experimental Protocols
Uridine Rescue Assay
Objective: To determine if the observed phenotype is due to the on-target inhibition of DHODH.
Methodology:
-
Cell Seeding: Plate cells at the desired density in a multi-well plate.
-
Treatment: Treat cells with a dose-response of this compound in the presence or absence of a final concentration of 100-200 µM uridine. Include a vehicle control (e.g., DMSO) with and without uridine.
-
Incubation: Incubate for the desired experimental duration (e.g., 24-72 hours).
-
Endpoint Measurement: Assess the phenotype of interest (e.g., cell viability using CellTiter-Glo®, proliferation by cell counting, or gene expression by qRT-PCR).
-
Analysis: Compare the effect of this compound in the presence and absence of uridine. A reversal of the phenotype in the presence of uridine indicates an on-target effect.
Intracellular ROS Measurement
Objective: To quantify changes in reactive oxygen species levels upon treatment with this compound.
Methodology:
-
Cell Seeding and Treatment: Plate cells and treat with this compound, a vehicle control, and a positive control (e.g., H₂O₂).
-
Staining: Towards the end of the treatment period, add a final concentration of 5-10 µM 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) to the culture medium and incubate for 30-60 minutes at 37°C.
-
Measurement: Wash the cells with PBS and measure the fluorescence intensity using a fluorescence plate reader or flow cytometer (Excitation/Emission: ~495/529 nm).
-
Analysis: Normalize the fluorescence intensity of treated cells to the vehicle control.
Signaling Pathways and Experimental Workflows
Potential Off-Target Signaling Pathways of DHODH Inhibitors
Caption: Potential on-target and off-target effects of this compound.
Troubleshooting Workflow for Unexpected Phenotypes
Caption: A logical workflow for troubleshooting unexpected experimental results.
References
- 1. Dihydroorotate dehydrogenase (DHODH) inhibitors affect ATP depletion, endogenous ROS and mediate S-phase arrest in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Dihydroorotate dehydrogenase is required for N-(4-hydroxyphenyl)retinamide-induced reactive oxygen species production and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mitochondrial DHODH regulates hypoxia-inducible factor 1 expression in OTSCC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mitochondrial DHODH regulates hypoxia-inducible factor 1 expression in OTSCC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A DHODH inhibitor increases p53 synthesis and enhances tumor cell killing by p53 degradation blockage - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming DHODH Inhibitor Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with Dihydroorotate Dehydrogenase (DHODH) inhibitor resistance in cell lines.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line is showing resistance to a DHODH inhibitor. What are the common mechanisms of resistance?
A1: Resistance to DHODH inhibitors can arise through several mechanisms. One of the most common is the upregulation of the pyrimidine salvage pathway, which allows cells to bypass the block in de novo pyrimidine synthesis imposed by the inhibitor. Key enzymes in this pathway, such as uridine-cytidine kinase 2 (UCK2), can be upregulated, enabling cells to utilize extracellular uridine and cytidine.[1][2] Other mechanisms include mutations in the DHODH gene itself, which can alter the drug binding site, and amplification of the DHODH gene locus, leading to overexpression of the target protein.[3]
Q2: How can I determine if the pyrimidine salvage pathway is activated in my resistant cell line?
A2: To investigate the activation of the pyrimidine salvage pathway, you can perform several experiments. A key indicator is the reversal of the DHODH inhibitor's anti-proliferative effect by supplementing the cell culture medium with uridine.[4][5] Additionally, you can measure the expression levels of key salvage pathway enzymes, such as UCK2, using techniques like quantitative PCR (qPCR) or Western blotting.[1] Comparing the expression of these enzymes in your resistant cell line to the parental, sensitive cell line will provide direct evidence of upregulation.
Q3: What are some strategies to overcome DHODH inhibitor resistance?
A3: Several strategies are being explored to overcome resistance to DHODH inhibitors. These primarily involve combination therapies that target the resistance mechanism or other cellular vulnerabilities. Some promising approaches include:
-
Inhibition of the pyrimidine salvage pathway: Co-treatment with inhibitors of equilibrative nucleoside transporters (ENTs), such as dipyridamole, can block the uptake of uridine and cytidine, thereby re-sensitizing resistant cells to DHODH inhibitors.[6][7]
-
Combination with other anti-cancer agents: Synergistic effects have been observed when DHODH inhibitors are combined with other drugs, such as PARP inhibitors in endometrial cancer, BCL-XL inhibitors in pancreatic cancer, and DNA-demethylating agents in myelodysplastic syndromes.[8][9][10]
-
Immunotherapy combinations: DHODH inhibition has been shown to increase the expression of genes involved in antigen presentation, suggesting a potential synergy with immune checkpoint inhibitors.[4][11][12]
-
Development of novel inhibitors: Researchers are designing new DHODH inhibitors that are effective against known resistance mutations.[3]
-
Prodrug strategies: A novel approach involves a prodrug that combines a DHODH inhibitor with a STING (stimulator of interferon genes) pathway agonist to overcome resistance in melanoma by linking metabolic inhibition with immune activation.[13]
Troubleshooting Guides
Issue 1: Decreased sensitivity to a DHODH inhibitor over time.
| Possible Cause | Troubleshooting Steps |
| Activation of the pyrimidine salvage pathway | 1. Uridine Rescue Assay: Culture the resistant cells in the presence of the DHODH inhibitor with and without supplemental uridine. If the addition of uridine rescues cell viability, it suggests activation of the salvage pathway. 2. Gene/Protein Expression Analysis: Analyze the expression of UCK2 and ENT1/2 transporters via qPCR or Western blot in both sensitive and resistant cells. An increase in expression in resistant cells is indicative of salvage pathway activation. |
| Acquired mutations in the DHODH gene | 1. Sanger Sequencing: Sequence the coding region of the DHODH gene in resistant clones to identify potential mutations in the drug-binding site. |
| Increased DHODH expression | 1. Copy Number Variation (CNV) Analysis: Use techniques like digital PCR or next-generation sequencing to assess for amplification of the DHODH gene locus. 2. Protein Quantification: Perform a Western blot to compare DHODH protein levels between sensitive and resistant cells. |
Issue 2: Lack of efficacy of a DHODH inhibitor in a specific cancer cell line.
| Possible Cause | Troubleshooting Steps |
| Intrinsic resistance due to high basal activity of the salvage pathway | 1. Assess Baseline Salvage Pathway Activity: Measure the baseline expression of UCK2 and ENT1/2. High basal levels may indicate a pre-existing reliance on the salvage pathway. 2. Combination with ENT inhibitors: Test the DHODH inhibitor in combination with an ENT inhibitor like dipyridamole to see if sensitivity is enhanced.[6][7] |
| Low dependence on de novo pyrimidine synthesis | 1. Metabolic Profiling: Analyze the metabolic phenotype of the cell line to understand its reliance on de novo versus salvage pathways for pyrimidine synthesis. |
| Low STING expression (in the context of certain immunometabolic strategies) | For strategies involving STING agonists, assess the basal STING protein expression in the cell line. Low expression may contribute to resistance.[13] |
Quantitative Data Summary
Table 1: Examples of Combination Therapies to Overcome DHODH Inhibitor Resistance
| Cancer Type | DHODH Inhibitor | Combination Agent | Observed Effect | Reference |
| Melanoma | EA6 (novel DHODH inhibitor) | MSA-2 (STING agonist) in a prodrug format (H62) | Synergistically induced mitochondrial dysfunction, pyroptosis, and activated STING/type I interferon responses, enhancing NK cell cytotoxicity and overcoming resistance. | [13] |
| Pancreatic Cancer | Brequinar | DT2216 (BCL-XL PROTAC degrader) | Synergistically induced apoptosis in PDAC cell lines and patient-derived organoids. | [9] |
| Endometrial Cancer | Unspecified | Olaparib (PARP1 inhibitor) | Combination showed enhanced cytotoxicity in high-grade endometrial tumors. | [8] |
| Colon and Pancreatic Cancer | Brequinar, Leflunomide, Teriflunomide | Dipyridamole (ENT inhibitor) | Synergistic inhibition of cancer cell proliferation. | [6] |
| Myelodysplastic Syndromes | PTC299 | Decitabine | Enhanced cytotoxic effects of decitabine and prolonged survival in xenograft models. | [10] |
| Melanoma | Brequinar | Anti-CTLA-4 and Anti-PD-1 antibodies | Significantly prolonged mouse survival compared to either therapy alone. | [11] |
Key Experimental Protocols
Protocol 1: Uridine Rescue Assay
Objective: To determine if resistance to a DHODH inhibitor is mediated by the pyrimidine salvage pathway.
Methodology:
-
Seed the sensitive and resistant cells in 96-well plates at an appropriate density.
-
After 24 hours, treat the cells with a dose range of the DHODH inhibitor.
-
For each inhibitor concentration, include a parallel set of wells supplemented with uridine (typically 50-100 µM).
-
Include vehicle control wells (DMSO) and uridine-only control wells.
-
Incubate the plates for 72 hours.
-
Assess cell viability using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay or MTT assay.
-
Interpretation: If the addition of uridine significantly reverses the growth-inhibitory effect of the DHODH inhibitor in the resistant cells, it indicates a reliance on the pyrimidine salvage pathway.[4][5]
Protocol 2: Western Blot for DHODH and UCK2 Expression
Objective: To compare the protein expression levels of DHODH and UCK2 in sensitive versus resistant cell lines.
Methodology:
-
Grow sensitive and resistant cells to ~80% confluency.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against DHODH, UCK2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Interpretation: A higher band intensity for DHODH or UCK2 in the resistant cell line lysate compared to the sensitive cell line lysate suggests overexpression of these proteins.
Visualizations
Caption: Mechanisms of resistance to DHODH inhibitors and points of intervention.
Caption: Logic flow for employing combination strategies to overcome resistance.
References
- 1. ashpublications.org [ashpublications.org]
- 2. Mysteries of partial dihydroorotate dehydrogenase inhibition and leukemia terminal differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diverse evolutionary pathways challenge the use of collateral sensitivity as a strategy to suppress resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The Dihydroorotate Dehydrogenase Inhibitor Brequinar Is Synergistic with ENT1/2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. ashpublications.org [ashpublications.org]
- 11. DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation | eLife [elifesciences.org]
- 12. DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation [elifesciences.org]
- 13. An immunometabolic prodrug strategy overcomes DHODH inhibitor resistance in refractory melanoma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: DHODH Inhibitor - Brequinar
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the cytotoxicity of the Dihydroorotate Dehydrogenase (DHODH) inhibitor, Brequinar, in non-cancerous cells.
Frequently Asked Questions (FAQs)
Q1: What is Brequinar and what is its primary mechanism of action?
A1: Brequinar is a potent and selective inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH). DHODH is a critical enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the production of nucleotides required for DNA and RNA synthesis. By inhibiting DHODH, Brequinar depletes the intracellular pool of pyrimidines, leading to a halt in cell proliferation.[1][2]
Q2: Does Brequinar exhibit selective cytotoxicity towards cancer cells over non-cancerous cells?
A2: Yes, research suggests that Brequinar and other DHODH inhibitors tend to be more cytotoxic to rapidly proliferating cells, such as cancer cells, which are heavily reliant on the de novo pyrimidine synthesis pathway. Normal, non-cancerous cells can often utilize the pyrimidine salvage pathway to maintain their nucleotide pools, making them less sensitive to DHODH inhibition.[3]
Q3: What is the typical cytotoxic effect of Brequinar on non-cancerous cells?
A3: Brequinar is generally considered to be cytostatic rather than cytotoxic to non-cancerous cells at concentrations that are effective against sensitive cancer cell lines.[3] This means it tends to inhibit their proliferation rather than directly causing cell death. However, at high concentrations, cytotoxic effects can be observed.
Q4: Can the cytotoxic effects of Brequinar be reversed?
A4: Yes, the anti-proliferative and cytotoxic effects of Brequinar can typically be reversed by supplementing the cell culture medium with exogenous uridine.[4] Uridine can be utilized by cells through the salvage pathway to produce the necessary pyrimidine nucleotides, thus bypassing the block in the de novo pathway caused by Brequinar.
Troubleshooting Guide
Issue 1: High variability in cytotoxicity assay results.
-
Possible Cause: Inconsistent cell seeding density.
-
Solution: Ensure a uniform single-cell suspension before seeding. Calibrate your cell counting method and pipette accurately. Perform a cell titration experiment to determine the optimal seeding density for your specific cell line and assay duration.
-
-
Possible Cause: Edge effects in multi-well plates.
-
Solution: To minimize evaporation from the outer wells, which can concentrate the drug and affect cell growth, fill the peripheral wells with sterile PBS or media without cells.
-
-
Possible Cause: Fluctuation in incubator conditions.
-
Solution: Ensure the incubator has stable temperature and CO2 levels. Avoid frequent opening of the incubator door.
-
Issue 2: No significant cytotoxicity observed in non-cancerous cells.
-
Possible Cause: The concentration of Brequinar is too low.
-
Solution: Perform a dose-response experiment with a wider range of concentrations to determine the appropriate IC50 or CC50 for your specific non-cancerous cell line.
-
-
Possible Cause: The incubation time is too short.
-
Solution: The cytostatic effects of Brequinar may take time to manifest as cytotoxicity. Extend the incubation period (e.g., 48, 72, or 96 hours) and perform time-course experiments.
-
-
Possible Cause: High activity of the pyrimidine salvage pathway in the cell line.
-
Solution: Confirm that the cell culture medium is free of pyrimidine precursors that could interfere with the assay. Consider using dialyzed fetal bovine serum (FBS).
-
Issue 3: Unexpectedly high cytotoxicity in non-cancerous cells.
-
Possible Cause: Off-target effects of Brequinar at high concentrations.
-
Solution: Lower the concentration range in your experiments to a more pharmacologically relevant level. Confirm the identity and purity of your Brequinar stock.
-
-
Possible Cause: Contamination of cell culture.
-
Solution: Regularly test your cell lines for mycoplasma contamination, which can alter cellular metabolism and sensitivity to drugs.
-
Quantitative Data Summary
Table 1: Cytotoxicity of Brequinar in Non-Cancerous Cells
| Cell Line | Cell Type | Assay | Endpoint | Value | Reference |
| Porcine Alveolar Macrophages (PAMs) | Primary Macrophages | CCK-8 | CC50 | 451.8 µM | [5] |
| HEK-293T-hACE2 | Human Embryonic Kidney | CellTiter-Glo | CC50 | >25 µM | [6] |
| A549/ACE2 | Human Lung Carcinoma (often used as a non-cancer model in viral studies) | CellTiter-Glo | CC50 | >25 µM | [6] |
| p14 ARF-/- human astrocytes | Human Astrocytes | Proliferation Assay | - | Less sensitive than glioblastoma cells | [7] |
| RPMI-1788 | Human B-lymphoblastoid cell line (non-cancerous) | XTT Assay | - | Showed sensitivity to DHODH inhibitors | [8] |
Note: The cytotoxicity of Brequinar can vary significantly depending on the cell line, assay conditions, and incubation time. The data presented here is for comparative purposes.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is a standard method for assessing cell viability based on the metabolic activity of mitochondrial dehydrogenases.
Materials:
-
Brequinar stock solution (in DMSO)
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of Brequinar in complete culture medium. Remove the old medium from the wells and add the medium containing different concentrations of Brequinar. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or on an orbital shaker.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies ATP, an indicator of metabolically active cells.
Materials:
-
Brequinar stock solution (in DMSO)
-
Opaque-walled 96-well cell culture plates
-
Complete cell culture medium
-
CellTiter-Glo® Reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at an optimal density.
-
Compound Treatment: Treat cells with serial dilutions of Brequinar as described in the MTT protocol.
-
Incubation: Incubate the plate for the desired duration.
-
Reagent Preparation and Addition: Equilibrate the CellTiter-Glo® Reagent to room temperature. Add a volume of reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Reading: Measure the luminescence using a luminometer.
-
Data Analysis: Determine the percentage of cell viability and calculate the IC50 value from the dose-response curve.
Signaling Pathways and Experimental Workflows
Diagram 1: Simplified DHODH Inhibition Pathway
Caption: Brequinar inhibits DHODH, blocking pyrimidine synthesis and cell proliferation.
Diagram 2: Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow for assessing Brequinar's cytotoxicity in non-cancerous cells.
References
- 1. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. The Dihydroorotate Dehydrogenase Inhibitor Brequinar Is Synergistic with ENT1/2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Dihydroorotate Dehydrogenase Inhibitors Promote Cell Cycle Arrest and Disrupt Mitochondria Bioenergetics in Ramos Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing DHODH-IN-17 Concentration for Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the concentration of DHODH-IN-17 for their cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a small molecule inhibitor of the human dihydroorotate dehydrogenase (DHODH) enzyme.[1] DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA.[2] By inhibiting DHODH, this compound depletes the intracellular pool of pyrimidines, which in turn inhibits cell proliferation and can induce cell cycle arrest or apoptosis, particularly in rapidly dividing cells like cancer cells.[2]
Q2: What is the recommended starting concentration for this compound in cell culture?
A good starting point for determining the optimal concentration of this compound is to test a range of concentrations around its known half-maximal inhibitory concentration (IC50) and effective concentration (EC) values. The reported IC50 for this compound is 0.40 µM.[1] An effective concentration of 3 µM has been noted in bone marrow cells.[1]
We recommend performing a dose-response experiment with a broad range of concentrations (e.g., 0.1 µM, 0.5 µM, 1 µM, 3 µM, 5 µM, 10 µM) to determine the optimal concentration for your specific cell line and experimental endpoint.
Q3: How should I prepare and store this compound?
This compound is typically soluble in dimethyl sulfoxide (DMSO). Prepare a high-concentration stock solution in DMSO (e.g., 10 mM) and store it at -20°C or -80°C for long-term stability. For use in cell culture, dilute the DMSO stock solution in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q4: How can I determine the optimal concentration of this compound for my specific cell line?
The optimal concentration is cell-line dependent and should be determined empirically. A dose-response experiment is the most effective method. This involves treating your cells with a range of this compound concentrations for a specific duration (e.g., 24, 48, or 72 hours) and then measuring a relevant biological endpoint, such as cell viability, proliferation, or a specific marker of interest.
Experimental Protocols
Protocol 1: Determining Optimal Concentration using a Dose-Response Assay (e.g., MTT or CellTiter-Glo®)
This protocol outlines a general procedure for determining the dose-response curve of a cell line to this compound.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (cell culture grade)
-
96-well clear flat-bottom plates (for MTT) or opaque white plates (for CellTiter-Glo®)
-
MTT reagent or CellTiter-Glo® reagent
-
Solubilization buffer (for MTT)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density for your cell line and the assay duration. Allow cells to adhere and resume logarithmic growth (typically 18-24 hours).
-
-
Compound Preparation and Treatment:
-
Prepare a 2X stock solution of each this compound concentration in complete culture medium. For example, if your final desired concentrations are 0.1, 0.5, 1, 5, and 10 µM, prepare 0.2, 1, 2, 10, and 20 µM solutions.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) and a no-treatment control (medium only).
-
Carefully remove the medium from the seeded cells and add 100 µL of the 2X compound solutions to the respective wells.
-
-
Incubation:
-
Incubate the plate for your desired experimental duration (e.g., 48 or 72 hours) in a standard cell culture incubator (37°C, 5% CO2).
-
-
Cell Viability Assessment:
-
For MTT Assay:
-
Add 10 µL of MTT reagent to each well and incubate for 2-4 hours.
-
Add 100 µL of solubilization buffer to each well and incubate overnight to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm).
-
-
For CellTiter-Glo® Assay:
-
Equilibrate the plate and reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read the luminescence.
-
-
-
Data Analysis:
-
Subtract the background absorbance/luminescence (from wells with medium only).
-
Normalize the data to the vehicle control (set as 100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the IC50 value.
-
Data Presentation
Table 1: Example Dose-Response Data for this compound in a Hypothetical Cancer Cell Line (72-hour treatment)
| This compound Conc. (µM) | Average Cell Viability (%) | Standard Deviation |
| 0 (Vehicle) | 100 | 5.2 |
| 0.1 | 95.3 | 4.8 |
| 0.5 | 75.1 | 6.1 |
| 1.0 | 52.4 | 5.5 |
| 3.0 | 25.8 | 4.2 |
| 5.0 | 10.2 | 3.1 |
| 10.0 | 5.1 | 2.5 |
Troubleshooting Guide
Q5: I am observing significant cell death even at low concentrations of this compound. What could be the reason?
-
High Sensitivity of the Cell Line: Some cell lines are inherently more sensitive to the inhibition of the de novo pyrimidine synthesis pathway. This is particularly true for rapidly proliferating cells. Consider using a lower concentration range in your dose-response experiment.
-
Incorrect Concentration Calculation: Double-check your stock solution concentration and all subsequent dilution calculations.
-
DMSO Cytotoxicity: Ensure the final DMSO concentration in your culture medium is not exceeding 0.1-0.5%. Run a vehicle control with the same DMSO concentration to assess its effect.
Q6: My results are not reproducible. What are the common causes of variability?
-
Inconsistent Cell Seeding: Ensure you have a single-cell suspension and are seeding a consistent number of cells in each well.
-
Variable Incubation Times: Adhere to a strict incubation schedule for both cell growth and compound treatment.
-
Edge Effects in 96-well Plates: The outer wells of a 96-well plate are prone to evaporation, which can affect cell growth and compound concentration. To minimize this, you can fill the outer wells with sterile PBS or medium without cells.
-
Compound Stability: Ensure your this compound stock solution is stored correctly and has not undergone multiple freeze-thaw cycles.
Q7: I am not observing any effect of this compound on my cells. What should I do?
-
Cell Line Resistance: Some cell lines may have a more active pyrimidine salvage pathway, making them less dependent on de novo synthesis and thus less sensitive to DHODH inhibitors.
-
Insufficient Concentration: You may need to test a higher concentration range.
-
Inactive Compound: Verify the quality and activity of your this compound compound.
-
Uridine in Serum: Fetal bovine serum (FBS) contains low levels of uridine, which can be utilized by the salvage pathway and potentially counteract the effect of DHODH inhibition. If you suspect this is an issue, you may consider using dialyzed FBS.
Q8: Can I rescue the effects of this compound?
Yes, the cytotoxic effects of this compound can typically be rescued by supplementing the cell culture medium with uridine. Uridine can be taken up by the cells and utilized by the pyrimidine salvage pathway, bypassing the block in the de novo synthesis pathway. This can be a useful control experiment to confirm that the observed effects are indeed due to the inhibition of DHODH.
Visualizations
Caption: this compound inhibits the de novo pyrimidine synthesis pathway.
Caption: Workflow for determining the optimal this compound concentration.
References
Technical Support Center: DHODH-IN-17 Enzymatic Assay
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing DHODH-IN-17 in enzymatic assays. The information is tailored to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the mechanism of action for this compound?
This compound is a 2-anilino nicotinic acid derivative that acts as a potent inhibitor of human dihydroorotate dehydrogenase (DHODH)[1]. DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, catalyzing the oxidation of dihydroorotate (DHO) to orotate[2][3]. By inhibiting DHODH, this compound disrupts the synthesis of pyrimidines, which are essential for DNA and RNA synthesis, thereby impeding cell proliferation[2]. This makes it a target of interest for diseases characterized by rapid cell growth, such as acute myeloid leukemia (AML) and other cancers[1][2][4].
Q2: My DHODH enzyme activity is lower than expected, or I am seeing no activity at all. What are the possible causes?
Low or no enzyme activity can stem from several factors. Below is a troubleshooting guide to address this issue.
| Potential Cause | Recommended Solution |
| Improper Reagent Handling | Ensure all assay components, especially the enzyme and substrates, have been stored at the correct temperatures and have not undergone multiple freeze-thaw cycles[5]. Thaw all reagents completely and mix gently before use[6]. |
| Incorrect Assay Buffer Conditions | The assay buffer should be at room temperature for optimal enzyme activity[6]. Verify that the pH of the buffer is optimal for the DHODH enzyme, typically around pH 8.0[7][8]. |
| Enzyme Degradation | Use a fresh aliquot of the DHODH enzyme. If possible, test the activity of the enzyme with a known positive control inhibitor, such as Brequinar, to confirm its viability[9]. |
| Substrate or Cofactor Issues | Confirm the correct concentrations of dihydroorotate (DHO) and the electron acceptor (e.g., Coenzyme Q10, DCIP) are being used[7][8]. Prepare fresh substrate and cofactor solutions if degradation is suspected. |
| Omission of a Protocol Step | Carefully review the experimental protocol to ensure no steps were missed, such as a pre-incubation step of the enzyme with the inhibitor[6][7]. |
Q3: I am observing a high background signal in my no-enzyme control wells. How can I reduce it?
A high background signal can interfere with the accurate measurement of enzyme activity.
| Potential Cause | Recommended Solution |
| Assay Component Interference | Certain compounds can interfere with colorimetric or fluorometric readings. For instance, some substances in the sample preparation, like high concentrations of detergents (e.g., Triton X-100), might contribute to the background[6][8]. Test the background signal of each individual reagent. |
| Spontaneous Substrate Reduction | In colorimetric assays using DCIP, the substrate might be slowly reducing the dye without enzymatic activity. Measure the background rate of substrate-only and DCIP-only wells. |
| Contaminated Reagents | Prepare fresh buffers and reagent solutions to rule out contamination. |
| Incorrect Plate Type | For fluorescence assays, use black opaque plates to minimize background fluorescence and light scattering. For colorimetric assays, clear plates are suitable[6]. |
Q4: The IC50 value I calculated for this compound is significantly different from the reported value of 0.40 µM. What could be the reason?
Discrepancies in IC50 values can arise from variations in experimental conditions.
| Potential Cause | Recommended Solution |
| Different Assay Conditions | The IC50 value is highly dependent on the concentrations of substrate and cofactors used in the assay. Ensure your assay conditions, particularly the substrate concentration relative to its Km, are appropriate for determining inhibitor potency[10]. |
| Incorrect Inhibitor Concentration | Verify the dilution series of this compound. Perform a new serial dilution from a fresh stock solution. This compound is typically dissolved in DMSO[1]. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that inhibits the enzyme (typically <1%). |
| Data Analysis Errors | Double-check the calculations used to determine the IC50 value. Use appropriate curve-fitting software and ensure the data points provide a good fit for the dose-response curve. |
| Enzyme Concentration | The amount of enzyme used in the assay can influence the apparent IC50. Use a consistent and appropriate enzyme concentration in all experiments. |
Experimental Protocols
Standard DHODH Colorimetric Enzymatic Assay
This protocol is a generalized procedure based on common methodologies for measuring DHODH activity using the electron acceptor 2,6-dichlorophenolindophenol (DCIP)[7][8].
Materials:
-
Recombinant human DHODH enzyme
-
This compound
-
Dihydroorotate (DHO)
-
Coenzyme Q10 (or another suitable electron acceptor)
-
2,6-dichlorophenolindophenol (DCIP)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05-0.1% Triton X-100[7][8]
-
DMSO
-
96-well clear microplate
-
Microplate reader capable of measuring absorbance at ~600-650 nm[7]
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in DMSO. Create a serial dilution of the inhibitor in the assay buffer.
-
Prepare stock solutions of DHO, Coenzyme Q10, and DCIP in the assay buffer.
-
-
Assay Reaction:
-
In a 96-well plate, add the components in the following order:
-
Assay Buffer
-
This compound solution or DMSO (for control wells)
-
Recombinant DHODH enzyme
-
-
Pre-incubate the plate at 25°C for 30 minutes to allow the inhibitor to bind to the enzyme[7].
-
To initiate the reaction, add a mixture of DHO and DCIP (and Coenzyme Q10 if used) to all wells.
-
-
Data Acquisition:
-
Immediately measure the absorbance at 600-650 nm in a kinetic mode, taking readings every minute for 10-15 minutes[7]. The rate of decrease in absorbance corresponds to the rate of DCIP reduction and thus DHODH activity.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each well from the linear portion of the kinetic curve.
-
Plot the percent inhibition (relative to the DMSO control) against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Typical Reagent Concentrations:
| Reagent | Typical Final Concentration | Reference |
| Recombinant human DHODH | 6 nM | [8] |
| Dihydroorotate (DHO) | 500 µM | [7] |
| Coenzyme Q10 | 100 µM | [7] |
| DCIP | 100-200 µM | [7][8] |
| This compound | Varies (for IC50 determination) |
Visual Guides
DHODH Signaling Pathway and Inhibition
Caption: Inhibition of the DHODH enzyme by this compound blocks pyrimidine synthesis.
Experimental Workflow for DHODH Enzymatic Assay
Caption: Step-by-step workflow for a typical DHODH colorimetric assay.
Troubleshooting Logic for Low Enzyme Activity
Caption: Decision tree for troubleshooting low DHODH enzyme activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 3. Fluorescence assay of dihydroorotate dehydrogenase that may become a cancer biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dihydroorotate dehydrogenase (DHODH) inhibitors affect ATP depletion, endogenous ROS and mediate S-phase arrest in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. docs.abcam.com [docs.abcam.com]
- 7. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exploitation of dihydroorotate dehydrogenase (DHODH) and p53 activation as therapeutic targets: A case study in polypharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NK-A 17E-233I: a novel competitive inhibitor of human dihydroorotate dehydrogenase (DHODH) for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
minimizing precipitation of DHODH-IN-17 in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing precipitation of DHODH-IN-17 during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor of the human dihydroorotate dehydrogenase (DHODH) enzyme. DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the production of nucleotides required for DNA and RNA synthesis.[1][2][3] By inhibiting DHODH, this compound disrupts this pathway, leading to a depletion of pyrimidines and subsequently inhibiting the proliferation of rapidly dividing cells, such as cancer cells.[1][3]
Q2: What are the primary solvents for dissolving this compound?
The recommended solvent for this compound is dimethyl sulfoxide (DMSO). For challenging dissolutions, warming the solution and using an ultrasonic bath can aid in solubilization.
Q3: What is the recommended final concentration of DMSO in cell culture experiments?
To avoid solvent-induced toxicity and compound precipitation, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally at or below 0.1%.[4] Most cell lines can tolerate up to 0.5% DMSO without significant cytotoxicity.[5][6] It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in your experiments.[4]
Troubleshooting Guides
Issue: Precipitation observed when diluting DMSO stock solution into aqueous cell culture medium.
Possible Causes and Solutions:
-
Rapid Change in Solvent Polarity: The abrupt shift from a highly organic solvent (DMSO) to an aqueous environment can cause the compound to crash out of solution.[7]
-
Solution: Add the this compound DMSO stock solution to your pre-warmed (37°C) cell culture medium dropwise while gently vortexing or swirling the medium. This gradual introduction can help maintain solubility.
-
-
High Final Concentration of Compound: The desired final concentration of this compound in the aqueous medium may exceed its solubility limit.
-
Solution: Determine the kinetic solubility of this compound in your specific cell culture medium. This can be done by preparing a series of dilutions and observing the concentration at which precipitation occurs. A detailed protocol for determining kinetic solubility is provided below.
-
-
Low Temperature of Medium: Adding a cold stock solution to a warmer medium or vice versa can induce precipitation.
-
Solution: Ensure both the this compound stock solution and the cell culture medium are at the same temperature (e.g., 37°C) before mixing.
-
-
Interaction with Media Components: Salts, proteins, and other components in the cell culture medium can interact with this compound and reduce its solubility.[7]
-
Solution: Test the solubility of this compound in a simpler buffer, such as phosphate-buffered saline (PBS), to determine if specific media components are contributing to precipitation.
-
Issue: Precipitation observed in in vivo formulations.
Possible Causes and Solutions:
-
Poor Aqueous Solubility: this compound, like many small molecule inhibitors, has low aqueous solubility, making it challenging to formulate for in vivo studies.
-
Solution: A common strategy for poorly soluble compounds is to use a co-solvent system or a lipid-based formulation. A sample formulation protocol is provided below. It is essential to perform a small-scale pilot formulation to check for precipitation before preparing a large batch.
-
-
pH of the Formulation: The pH of the vehicle can significantly impact the solubility of the compound.
-
Solution: Experiment with adjusting the pH of the formulation vehicle to see if it improves the solubility of this compound. However, be mindful of the physiological tolerance of the chosen pH for the intended route of administration.
-
-
Use of Excipients: Certain excipients can enhance the solubility and stability of poorly soluble drugs.
Data Presentation
Table 1: General Guidelines for DMSO Concentration in Cell Culture
| Final DMSO Concentration | General Cellular Tolerance | Recommendation |
| ≤ 0.1% | Well-tolerated by most cell lines. Minimal effects on cell behavior.[6] | Recommended for most experiments. |
| 0.1% - 0.5% | Generally tolerated by many robust cell lines.[5] | Acceptable, but a vehicle control is critical. |
| > 0.5% | May cause cytotoxicity and affect experimental results.[5][6] | Not recommended unless absolutely necessary and validated for the specific cell line. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile, amber glass vial or polypropylene tube
-
Vortex mixer
-
Water bath or incubator at 37°C (optional)
-
Ultrasonic bath (optional)
Methodology:
-
Determine the desired stock concentration. A common stock concentration is 10 mM.
-
Calculate the required mass of this compound and volume of DMSO.
-
Weigh the this compound powder and transfer it to the sterile vial.
-
Add the calculated volume of DMSO to the vial.
-
Vortex the solution until the compound is completely dissolved.
-
If the compound does not fully dissolve, warm the solution in a 37°C water bath for 5-10 minutes and vortex again. An ultrasonic bath can also be used for short intervals.
-
Once fully dissolved, aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C as recommended by the manufacturer.
Protocol 2: Determining the Kinetic Solubility of this compound in Cell Culture Medium
Objective: To determine the maximum concentration of this compound that can be dissolved in cell culture medium without immediate precipitation.
Materials:
-
This compound DMSO stock solution (e.g., 10 mM)
-
Cell culture medium (pre-warmed to 37°C)
-
Sterile microcentrifuge tubes or a 96-well clear bottom plate
-
Vortex mixer
-
Spectrophotometer or plate reader (optional)
Methodology:
-
Prepare a series of dilutions of the this compound DMSO stock solution in your pre-warmed cell culture medium. For example, to test concentrations from 1 µM to 100 µM.
-
Add the DMSO stock solution to the medium dropwise while gently vortexing. The final DMSO concentration should be kept constant and at a non-toxic level (e.g., 0.1%).
-
Incubate the solutions at 37°C for a period relevant to your experiment (e.g., 1-2 hours).
-
Visually inspect for precipitation. Look for any cloudiness, turbidity, or visible particles in the solutions.
-
(Optional) Quantify precipitation. Use a spectrophotometer to measure the absorbance or a nephelometer to measure light scattering at a wavelength where the compound does not absorb (e.g., 600 nm). An increase in absorbance or scattering indicates precipitation.[13]
-
Determine the kinetic solubility. The highest concentration of this compound that remains clear is considered the kinetic solubility under these conditions.
Protocol 3: Example In Vivo Formulation for a Poorly Soluble DHODH Inhibitor
Objective: To prepare a formulation of a poorly soluble DHODH inhibitor for intraperitoneal (IP) injection in mice. This is a general protocol that may need to be optimized for this compound.
Materials:
-
This compound
-
DMSO
-
PEG400 (Polyethylene glycol 400)
-
Tween 80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl)
Methodology (Example for a 10 mg/kg dose in a 20g mouse with a 100 µL injection volume):
-
Calculate the required concentration of the final formulation.
-
Dose = 10 mg/kg
-
Mouse weight = 0.02 kg
-
Total drug per mouse = 10 mg/kg * 0.02 kg = 0.2 mg
-
Injection volume = 100 µL = 0.1 mL
-
Final concentration = 0.2 mg / 0.1 mL = 2 mg/mL
-
-
Prepare the formulation vehicle. A common vehicle for poorly soluble compounds is a co-solvent system. For example, a vehicle consisting of 10% DMSO, 40% PEG400, and 50% saline with a small amount of surfactant.
-
Dissolve this compound in DMSO. First, dissolve the required amount of this compound in the appropriate volume of DMSO.
-
Add PEG400. Slowly add the PEG400 to the DMSO solution while vortexing.
-
Add Tween 80. Add a small amount of Tween 80 (e.g., 1-2% of the total volume) to aid in solubilization and stability.
-
Add saline. Slowly add the sterile saline to the mixture while vortexing to reach the final desired volume.
-
Visually inspect the final formulation for any signs of precipitation. If the solution is clear, it is ready for administration. If precipitation occurs, the formulation will need to be optimized (e.g., by adjusting the ratios of the co-solvents).
Mandatory Visualizations
Caption: The de novo pyrimidine biosynthesis pathway and the inhibitory action of this compound.
References
- 1. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 5. lifetein.com [lifetein.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmaexcipients.com [pharmaexcipients.com]
- 11. pharmtech.com [pharmtech.com]
- 12. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. benchchem.com [benchchem.com]
interpreting unexpected results with DHODH-IN-17
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using DHODH-IN-17. The information is designed to help interpret unexpected results and provide guidance on experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of human dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway.[1] By inhibiting DHODH, this compound depletes the intracellular pool of pyrimidines, which are essential for the synthesis of DNA and RNA.[2] This leads to the suppression of cell proliferation, particularly in rapidly dividing cells such as cancer cells that are highly dependent on this pathway.[3]
Q2: What is the IC50 of this compound?
The reported half-maximal inhibitory concentration (IC50) of this compound against human DHODH is 0.40 μM.[1]
Q3: In which research areas is this compound typically used?
This compound is primarily investigated for its potential therapeutic effects in acute myeloid leukemia (AML).[1] More broadly, DHODH inhibitors are being explored in the context of various cancers, autoimmune diseases, and viral infections due to their ability to halt the proliferation of rapidly dividing cells.[2][3]
Q4: What are the expected cellular effects of this compound treatment?
Treatment of sensitive cells with this compound is expected to result in:
-
Inhibition of cell proliferation: Due to the depletion of pyrimidines necessary for DNA and RNA synthesis.[2]
-
Cell cycle arrest: Often observed at the S-phase, where DNA replication occurs.
-
Induction of apoptosis: Programmed cell death can be triggered as a consequence of cellular stress from nucleotide deprivation.
-
Changes in gene expression: Notably, a decrease in the expression of proliferation-associated proteins like c-Myc and an increase in cell cycle inhibitors like p21.
Troubleshooting Guide for Unexpected Results
This guide addresses potential unexpected outcomes during experiments with this compound.
Q1: I am not observing the expected level of cytotoxicity or inhibition of proliferation with this compound. What could be the reason?
Several factors could contribute to lower-than-expected efficacy:
-
Cell Line Dependence: The sensitivity to DHODH inhibitors can vary significantly between cell lines. Some cell lines may rely more on the pyrimidine salvage pathway, making them less susceptible to inhibitors of the de novo synthesis pathway.
-
Uridine in Culture Medium: The presence of uridine in the cell culture medium can rescue cells from the effects of DHODH inhibition by providing an alternative source for pyrimidine synthesis. Ensure you are using a uridine-free medium for your experiments.
-
Compound Stability: Ensure that this compound has been stored correctly and that the working solution is freshly prepared.
Troubleshooting Steps:
-
Confirm Cell Line Sensitivity: If possible, test this compound on a panel of cell lines, including a known sensitive line as a positive control.
-
Use Uridine-Free Medium: Switch to a culture medium that does not contain uridine to ensure that the cells are reliant on the de novo pyrimidine synthesis pathway.
-
Perform a Dose-Response Curve: Titrate this compound across a wide range of concentrations to determine the optimal working concentration for your specific cell line.
Q2: I am observing unexpected changes in inflammatory signaling pathways, such as the activation of the STING pathway. Is this a known effect?
Yes, this is a documented "off-target" or, more accurately, an indirect effect of DHODH inhibition.
-
Mitochondrial Stress and mtDNA Release: DHODH is a mitochondrial enzyme linked to the electron transport chain. Its inhibition can lead to mitochondrial stress and the release of mitochondrial DNA (mtDNA) into the cytoplasm.
-
cGAS-STING Activation: Cytosolic mtDNA is recognized by the sensor cyclic GMP-AMP synthase (cGAS), which in turn activates the STING (stimulator of interferon genes) pathway, leading to the production of type I interferons and other pro-inflammatory cytokines.[4][5][6]
Experimental Validation:
-
Western Blot: Probe for the phosphorylation of STING and IRF3, key activation markers of the pathway.
-
ELISA: Measure the secretion of type I interferons (e.g., IFN-β) in the culture supernatant.
-
qPCR: Analyze the expression of interferon-stimulated genes (ISGs).
Q3: My cells are undergoing a form of cell death that doesn't appear to be classical apoptosis. What other cell death mechanisms might be involved?
DHODH inhibition has been linked to other forms of programmed cell death:
-
Ferroptosis: This is an iron-dependent form of cell death characterized by the accumulation of lipid peroxides. DHODH inhibition can impact mitochondrial redox homeostasis, potentially sensitizing cells to ferroptosis.[7][8][9]
-
Pyroptosis: This is a highly inflammatory form of programmed cell death. The activation of the STING pathway by DHODH inhibition can, in some contexts, lead to pyroptosis.[10]
Investigative Steps:
-
Ferroptosis: Measure lipid peroxidation using reagents like C11-BODIPY. Test the effect of ferroptosis inhibitors (e.g., ferrostatin-1) on cell viability in the presence of this compound.
-
Pyroptosis: Look for the cleavage of gasdermin D (GSDMD) by western blot and measure the release of LDH into the supernatant as an indicator of membrane rupture.
Q4: I am observing alterations in mitochondrial function. Is this expected?
Yes, given that DHODH is located in the inner mitochondrial membrane and is functionally linked to the electron transport chain, effects on mitochondrial function are anticipated.
-
Mitochondrial Respiration: Inhibition of DHODH can affect the mitochondrial respiratory chain.[11]
-
Reactive Oxygen Species (ROS) Production: Alterations in the electron transport chain can lead to an increase in the production of mitochondrial ROS.[7]
Experimental Assessment:
-
Seahorse Assay: Directly measure the oxygen consumption rate (OCR) to assess mitochondrial respiration.
-
ROS Detection: Use fluorescent probes like MitoSOX Red to specifically measure mitochondrial superoxide levels.
Data Presentation
Table 1: this compound Properties
| Property | Value | Reference |
| Target | Dihydroorotate Dehydrogenase (DHODH) | [1] |
| IC50 | 0.40 µM | [1] |
| Primary Research Area | Acute Myeloid Leukemia (AML) | [1] |
Experimental Protocols
1. Cell Viability Assay (MTS-based)
This protocol is adapted for assessing the effect of this compound on the proliferation of adherent cancer cell lines.
Materials:
-
This compound
-
Adherent cancer cell line of interest
-
Complete culture medium (uridine-free)
-
96-well cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete uridine-free medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete uridine-free medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the no-treatment control after subtracting the background absorbance.
2. Western Blot for c-Myc and p21
This protocol outlines the detection of changes in c-Myc and p21 protein expression following treatment with this compound.
Materials:
-
This compound
-
Cell line of interest
-
Complete culture medium (uridine-free)
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-c-Myc, anti-p21, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with the desired concentrations of this compound for 24-48 hours.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Quantify protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL reagent and visualize the protein bands using an imaging system.
3. STING Pathway Activation Assay (by Western Blot)
This protocol is for detecting the phosphorylation of STING as a marker of its activation.
Materials:
-
This compound
-
Cell line of interest
-
Complete culture medium (uridine-free)
-
Primary antibodies (anti-phospho-STING, anti-STING)
-
Other materials as listed in the general Western Blot protocol.
Procedure:
-
Follow the general Western Blot protocol for cell treatment, lysis, and protein quantification.
-
During the primary antibody incubation step, use an antibody specific for the phosphorylated form of STING (at Ser366 for human STING).
-
It is recommended to run a parallel blot or strip and re-probe the same membrane with an antibody against total STING to confirm that the changes are in the phosphorylation status and not the total protein level.
Mandatory Visualizations
Caption: Canonical Signaling Pathway of DHODH Inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Dose–response modeling in high-throughput cancer drug screenings: an end-to-end approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dihydroorotate dehydrogenase inhibition activates STING pathway and pyroptosis to enhance NK cell-dependent tumor immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. themoonlight.io [themoonlight.io]
- 5. biorxiv.org [biorxiv.org]
- 6. DHODH-mediated mitochondrial redox homeostasis: a novel ferroptosis regulator and promising therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. citeab.com [citeab.com]
- 10. Dihydro-orotate dehydrogenase is physically associated with the respiratory complex and its loss leads to mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mitochondrial DHODH regulates hypoxia-inducible factor 1 expression in OTSCC - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of DHODH Inhibitors in Acute Myeloid Leukemia (AML) Models: DHODH-IN-17 versus Brequinar
A detailed guide for researchers and drug development professionals on the preclinical efficacy and mechanisms of two prominent dihydroorotate dehydrogenase (DHODH) inhibitors in the context of Acute Myeloid Leukemia (AML).
The landscape of Acute Myeloid Leukemia (AML) treatment is evolving, with a growing focus on targeted therapies that exploit the metabolic vulnerabilities of cancer cells. One such promising target is dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway. Inhibition of DHODH leads to pyrimidine starvation, which has been shown to induce differentiation and apoptosis in AML cells, offering a novel therapeutic strategy. This guide provides a comprehensive comparison of two key DHODH inhibitors, DHODH-IN-17 (also known as ML390) and Brequinar, based on available preclinical data.
Performance and Efficacy: A Quantitative Comparison
Both this compound and Brequinar have demonstrated potent anti-leukemic activity in various AML models. The following tables summarize the key quantitative data available for each compound.
| Inhibitor | Target | In Vitro Potency (IC50) | Cellular Differentiation (EC50) | Reference AML Cell Lines |
| This compound (ML390) | Human DHODH | 0.40 µM[1] | Not explicitly reported | HoxA9-overexpressing murine myeloid progenitors |
| Brequinar | Human DHODH | ~20 nM[2], 1.8 nM | ~1 µM (in various AML cell lines)[2] | THP-1, U937, HL60, MOLM13, OCI/AML3 |
Note: IC50 and EC50 values are highly dependent on the specific assay conditions and cell lines used, making direct comparisons between different studies challenging. The provided values should be considered as indicative of the compounds' potency.
Mechanism of Action: Targeting Pyrimidine Synthesis
Both this compound and Brequinar share a common mechanism of action by inhibiting the DHODH enzyme. This enzyme catalyzes the fourth and rate-limiting step in the de novo synthesis of pyrimidines, the conversion of dihydroorotate to orotate.[2][3] By blocking this essential pathway, these inhibitors deplete the intracellular pool of pyrimidines, which are vital building blocks for DNA and RNA synthesis.[2] This pyrimidine starvation triggers a cascade of events in AML cells, leading to cell cycle arrest, induction of differentiation into mature myeloid cells, and ultimately, apoptosis.[4][5] The effects of both inhibitors can be rescued by the addition of exogenous uridine, confirming their on-target activity within the pyrimidine biosynthesis pathway.[2]
Signaling Pathway of DHODH Inhibition in AML
Caption: DHODH inhibition pathway in AML.
In Vivo Efficacy in AML Models
Brequinar has been more extensively studied in in vivo AML models, demonstrating significant anti-leukemic activity.
| Inhibitor | Animal Model | AML Model | Dosing Regimen | Key Findings |
| Brequinar | NOD.SCID mice | THP-1 xenograft | 15 mg/kg every 3 days or 5 mg/kg daily | Slowed tumor growth and induced differentiation (increased CD11b expression).[2] |
| Brequinar | Syngeneic mice | HoxA9 and Meis1-driven AML | 25 mg/kg on days 1 and 4 of a 7-day schedule | Decreased leukemia burden and increased differentiation markers (CD11b and Gr-1).[2] |
| Brequinar | Syngeneic mice | MLL/AF9 AML | Not specified | Decreased leukemia burden, increased differentiation markers (MAC1, Gr-1), and decreased leukemic stem cells.[2] |
| Brequinar | NSG mice | FLT3-ITD Patient-Derived Xenotransplant (PDX) | Not specified | Growth inhibition and induction of differentiation in 3 out of 4 PDX models tested ex vivo.[2] |
Detailed in vivo efficacy data for this compound in AML models is not as readily available in the reviewed literature.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the evaluation of these DHODH inhibitors.
Cell Viability and Differentiation Assays
A common method to assess the effect of DHODH inhibitors on AML cells involves treating various AML cell lines (e.g., THP-1, U937, HL-60) with a range of compound concentrations.
-
Cell Viability: Assessed using assays such as MTT or CellTiter-Glo, which measure metabolic activity as an indicator of cell viability.
-
Differentiation: Myeloid differentiation is typically quantified by flow cytometry, measuring the expression of cell surface markers such as CD11b, CD14, and MAC1. An increase in the expression of these markers indicates maturation of the leukemic blasts.
-
Uridine Rescue: To confirm that the observed effects are due to DHODH inhibition, a rescue experiment is performed by co-incubating the cells with the inhibitor and exogenous uridine. The abrogation of the anti-leukemic effects by uridine confirms the on-target mechanism.
In Vivo Xenograft Studies
These studies are critical for evaluating the therapeutic potential of the inhibitors in a living organism.
-
Cell Implantation: Human AML cells (e.g., THP-1) are implanted subcutaneously or intravenously into immunodeficient mice (e.g., NOD.SCID or NSG).
-
Treatment: Once tumors are established or leukemia is engrafted, mice are treated with the DHODH inhibitor (e.g., Brequinar) or a vehicle control via oral gavage or intraperitoneal injection according to a specified dosing schedule.
-
Efficacy Assessment: Tumor volume is measured regularly in subcutaneous models. For systemic models, leukemia burden is assessed by measuring the percentage of human CD45+ cells in the peripheral blood, bone marrow, and spleen using flow cytometry.
-
Pharmacodynamic Analysis: To confirm target engagement in vivo, the levels of the DHODH substrate, dihydroorotate (DHO), can be measured in plasma or tumor tissue. An increase in DHO levels indicates successful inhibition of the enzyme.
Experimental Workflow for In Vivo Xenograft Study
References
A Head-to-Head Comparison of DHODH Inhibitors: DHODH-IN-17 vs. ML390 in Acute Myeloid Leukemia Research
For researchers and drug development professionals in the field of oncology, particularly Acute Myeloid Leukemia (AML), the selection of potent and specific inhibitors is paramount. This guide provides a comparative analysis of two notable inhibitors of human dihydroorotate dehydrogenase (DHODH), DHODH-IN-17 and ML390, focusing on their efficacy and the experimental data supporting their activity.
Both this compound and ML390 target DHODH, a critical enzyme in the de novo pyrimidine biosynthesis pathway. This pathway is essential for the proliferation of rapidly dividing cells, including cancer cells, making DHODH an attractive therapeutic target in AML. Inhibition of this enzyme leads to the depletion of pyrimidines, which are necessary for DNA and RNA synthesis, thereby inducing cell cycle arrest and differentiation of leukemic blasts.
Quantitative Efficacy Data
The following table summarizes the available quantitative data for this compound and ML390. It is important to note that a direct, head-to-head comparative study of these two specific inhibitors under identical experimental conditions has not been identified in the reviewed literature. The data presented here is compiled from individual studies and vendor datasheets.
| Parameter | This compound | ML390 | Reference |
| Target | Human Dihydroorotate Dehydrogenase (DHODH) | Human Dihydroorotate Dehydrogenase (DHODH) | |
| IC50 (hDHODH) | 0.40 µM | 0.56 µM | |
| EC50 (ER-HOX-GFP AML cells) | Not Available | 1.8 µM | |
| EC50 (U937 AML cells) | Not Available | 8.8 µM | |
| EC50 (THP-1 AML cells) | Not Available | 6.5 µM |
IC50: Half-maximal inhibitory concentration. EC50: Half-maximal effective concentration.
Based on the available enzymatic inhibition data, this compound (IC50 = 0.40 µM) appears to be slightly more potent in inhibiting the human DHODH enzyme in vitro compared to ML390 (IC50 = 0.56 µM). However, ML390 has been characterized more extensively in cell-based assays, demonstrating efficacy in inducing differentiation in various AML cell line models.
Signaling Pathway and Experimental Workflow
The inhibition of DHODH by compounds like this compound and ML390 directly impacts the de novo pyrimidine biosynthesis pathway, which is crucial for nucleotide production.
Caption: Inhibition of DHODH by this compound and ML390 blocks pyrimidine synthesis, leading to AML cell differentiation.
The general workflow for evaluating the efficacy of these inhibitors involves both enzymatic and cell-based assays.
Caption: Workflow for assessing DHODH inhibitor efficacy from enzyme to cell-based assays.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key assays used to characterize DHODH inhibitors.
DHODH Enzymatic Inhibition Assay (Colorimetric)
This assay measures the enzymatic activity of DHODH by monitoring the reduction of a chromogenic substrate.
-
Reagents and Materials:
-
Recombinant human DHODH enzyme
-
Dihydroorotate (DHO) - substrate
-
Decylubiquinone (CoQd) - electron acceptor
-
2,6-dichloroindophenol (DCIP) - colorimetric indicator
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100
-
Test compounds (this compound, ML390) dissolved in DMSO
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the assay buffer.
-
Add the test compound dilutions to the respective wells. Include a DMSO-only control (vehicle) and a no-enzyme control (background).
-
Add the recombinant human DHODH enzyme to all wells except the no-enzyme control.
-
Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.
-
Prepare a substrate mixture containing DHO, CoQd, and DCIP in the assay buffer.
-
Initiate the reaction by adding the substrate mixture to all wells.
-
Immediately measure the decrease in absorbance at 600 nm at regular intervals (e.g., every 30 seconds) for 10-15 minutes using a microplate reader.
-
Calculate the initial reaction rates (V) from the linear portion of the absorbance vs. time curve.
-
Determine the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
AML Cell Differentiation Assay (Flow Cytometry)
This assay quantifies the induction of myeloid differentiation in AML cells by measuring the expression of cell surface markers.
-
Reagents and Materials:
-
AML cell lines (e.g., U937, THP-1, or ER-HOX-GFP engineered cells)
-
Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds (this compound, ML390) dissolved in DMSO
-
Fluorochrome-conjugated antibodies against myeloid differentiation markers (e.g., anti-CD11b, anti-CD14)
-
Flow cytometer
-
96-well cell culture plates
-
-
Procedure:
-
Seed the AML cells in 96-well plates at a predetermined density.
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Treat the cells with the compound dilutions. Include a DMSO-only control (vehicle).
-
Incubate the cells for a specified period (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO2.
-
After incubation, harvest the cells and wash them with PBS.
-
Stain the cells with the fluorochrome-conjugated antibodies against the differentiation markers according to the manufacturer's instructions.
-
Analyze the stained cells using a flow cytometer to quantify the percentage of cells expressing the differentiation markers.
-
Plot the percentage of differentiated cells against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the EC50 value. For ER-HOX-GFP cells, differentiation can be monitored by the increase in GFP expression.
-
Conclusion
Both this compound and ML390 are valuable research tools for investigating the role of DHODH in AML and for the development of novel differentiation therapies. While this compound shows slightly higher potency in enzymatic assays, ML390 has demonstrated clear efficacy in inducing differentiation in multiple AML cell lines. The choice between these two inhibitors may depend on the specific research question and experimental system. For studies focused on direct enzyme inhibition, this compound might be preferred, whereas for cell-based studies of AML differentiation, the more extensively characterized ML390 could be a more suitable choice. Further head-to-head comparative studies are warranted to definitively establish the superior compound for preclinical development.
Navigating the Selectivity of DHODH-IN-17: A Comparative Guide for Researchers
For Immediate Release
[CITY, State] – [Date] – In the landscape of targeted cancer therapy, the specificity of a drug candidate is paramount. DHODH-IN-17, a potent inhibitor of human dihydroorotate dehydrogenase (DHODH), has emerged as a promising agent in acute myeloid leukemia (AML) research. This guide provides a comprehensive comparison of this compound's cross-reactivity with other enzymes, offering researchers, scientists, and drug development professionals a critical resource for evaluating its selectivity profile.
This compound, also known as ML390, is a 2-anilino nicotinic acid derivative that inhibits human DHODH with a half-maximal inhibitory concentration (IC50) of 0.40 μM.[1] DHODH is a critical enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the proliferation of rapidly dividing cells like cancer cells. By inhibiting DHODH, this compound effectively disrupts the production of pyrimidines, leading to cell cycle arrest and differentiation in AML models.[2][3]
Understanding the DHODH Signaling Pathway
The de novo pyrimidine biosynthesis pathway is a fundamental metabolic process. DHODH catalyzes the fourth step in this pathway, the oxidation of dihydroorotate to orotate. This reaction is coupled to the mitochondrial electron transport chain. Inhibition of DHODH leads to a depletion of the pyrimidine pool, which is necessary for DNA and RNA synthesis.
Comparative Analysis of Off-Target Activity
A critical aspect of any targeted inhibitor is its selectivity. Off-target effects can lead to unforeseen toxicities and a convoluted mechanism of action. While specific, comprehensive kinase screening data for this compound (ML390) is not publicly available, the selectivity of DHODH inhibitors can be inferred from studies on analogous compounds and established inhibitors like Brequinar and Teriflunomide.
The on-target activity of DHODH inhibitors is often confirmed through "rescue" experiments. The cytotoxic or differentiating effects of these inhibitors can be reversed by supplementing the cell culture medium with uridine, which replenishes the pyrimidine pool downstream of DHODH.[2] This demonstrates that the observed phenotype is a direct consequence of DHODH inhibition.
It is important to note that many small molecule inhibitors can exhibit polypharmacology, hitting multiple targets. For instance, some compounds initially identified as FTO inhibitors were later found to primarily exert their anti-leukemic effects through off-target inhibition of DHODH.[4][5] This highlights the importance of rigorous selectivity profiling.
Table 1: Comparison of DHODH Inhibitor Selectivity
| Inhibitor | Primary Target | IC50 (DHODH) | Known Off-Targets | Selectivity Confirmation |
| This compound (ML390) | DHODH | 0.40 µM[1] | Data not publicly available | Uridine rescue abrogates differentiation effects[2] |
| Brequinar | DHODH | ~20 nM[6] | Can inhibit tyrosine phosphorylation at high concentrations[6] | Uridine rescue reverses inhibition of cell proliferation[6] |
| Teriflunomide | DHODH | Approved for multiple sclerosis | Data not publicly available | Approved immunomodulator with a defined clinical safety profile |
Experimental Protocols for Assessing Cross-Reactivity
To rigorously assess the cross-reactivity of an inhibitor like this compound, several key experiments are employed.
Kinase Selectivity Profiling
This high-throughput screening method assesses the inhibitory activity of a compound against a large panel of kinases.
Experimental Workflow:
Protocol:
-
A panel of recombinant human kinases is assembled.
-
The inhibitor (e.g., this compound) is serially diluted and added to the wells of a microtiter plate.
-
Each kinase, its specific substrate, and ATP are added to the wells.
-
The reaction is incubated at room temperature to allow for phosphorylation.
-
A detection reagent is added to measure the amount of ADP produced, which is proportional to kinase activity. Luminescence is a common readout.
-
The percentage of inhibition for each kinase at a given inhibitor concentration is calculated.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement in a cellular environment. It is based on the principle that a protein becomes more thermally stable when bound to a ligand.
Experimental Workflow:
Protocol:
-
Intact cells are treated with the inhibitor or a vehicle control.
-
The treated cells are heated to a range of temperatures.
-
The cells are lysed, and the soluble fraction is separated from the precipitated proteins by centrifugation.
-
The amount of the target protein (DHODH) remaining in the soluble fraction is quantified, typically by Western blotting or other protein detection methods.
-
An increase in the melting temperature of the target protein in the presence of the inhibitor indicates target engagement.
Conclusion
This compound (ML390) is a potent and promising inhibitor of DHODH for AML research. While its on-target activity is well-supported by uridine rescue experiments, a comprehensive public profile of its cross-reactivity with other enzymes, particularly kinases, is not yet available. The experimental protocols outlined in this guide provide a framework for researchers to independently assess the selectivity of this compound and other novel inhibitors. A thorough understanding of a compound's selectivity is crucial for the development of safe and effective targeted therapies. Further investigation into the off-target profile of this compound will be instrumental in its journey from a promising research tool to a potential therapeutic agent.
References
- 1. worldwide.promega.com [worldwide.promega.com]
- 2. Development of ML390: A Human DHODH Inhibitor That Induces Differentiation in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. Kinase Selectivity Profiling System: General Panel Protocol [promega.com]
- 5. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
DHODH-IN-17 in Neuroblastoma: A Comparative Analysis with Other DHODH Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The enzyme dihydroorotate dehydrogenase (DHODH) has emerged as a significant therapeutic target in neuroblastoma, a common and often aggressive childhood cancer.[1][2] Its inhibition disrupts the de novo pyrimidine biosynthesis pathway, which is crucial for the rapid proliferation of cancer cells.[1][3] This guide provides a comparative overview of DHODH-IN-17 against other notable DHODH inhibitors, with a focus on their potential application in neuroblastoma treatment.
Executive Summary
While this compound is a known inhibitor of human DHODH, there is currently no publicly available experimental data evaluating its efficacy specifically in neuroblastoma cell lines or preclinical models. This guide, therefore, presents a comparison based on its known biochemical potency and the available data for other well-characterized DHODH inhibitors, namely Brequinar and Leflunomide, in the context of neuroblastoma. Brequinar has demonstrated significant anti-tumor activity in neuroblastoma preclinical models, with IC50 values in the low nanomolar range.[3] Leflunomide has also shown promise in reducing neuroblastoma cell proliferation. Direct comparative studies of this compound against these inhibitors in neuroblastoma are warranted to determine its relative potential.
Inhibitor Performance Comparison
The following tables summarize the available quantitative data for this compound and other DHODH inhibitors.
Table 1: Biochemical and Cellular Potency of DHODH Inhibitors
| Inhibitor | Target | Enzymatic IC50 | Cellular IC50 in Neuroblastoma Cell Lines | Reference |
| This compound | Human DHODH | 0.40 µM | Not Available | [4][5][6] |
| Brequinar | Human DHODH | 5.2 nM | Low nanomolar range (e.g., SK-N-BE(2)C, Kelly) | [3][7] |
| A77 1726 (active metabolite of Leflunomide) | Human DHODH | 411 nM | Not directly reported, but inhibits proliferation | [8] |
| Regorafenib | Potential DHODH inhibitor | Not Available | Significantly inhibits growth | [9] |
Note: The IC50 value for this compound is for the purified human DHODH enzyme and not in a cellular context. The cellular IC50 values for Brequinar are from studies on various neuroblastoma cell lines.
Mechanism of Action and Signaling Pathway
DHODH is a mitochondrial enzyme that catalyzes the fourth step in the de novo pyrimidine synthesis pathway, the oxidation of dihydroorotate to orotate.[10] Inhibition of DHODH leads to depletion of the pyrimidine pool, which is essential for DNA and RNA synthesis, thereby arresting cell proliferation and inducing cell death in rapidly dividing cancer cells.[10] In neuroblastoma, high DHODH expression is correlated with aggressive disease and poor prognosis.[1][2][11] The MYCN oncogene, a key driver in a subset of high-risk neuroblastomas, is known to create a metabolic dependency on pathways like de novo pyrimidine synthesis, making DHODH an attractive therapeutic target in MYCN-amplified tumors.[1][3] DHODH inhibition has also been shown to induce ferroptosis, a form of iron-dependent cell death, in neuroblastoma cells by modulating the mevalonate pathway.[9]
Caption: The de novo pyrimidine synthesis pathway and the inhibitory action of DHODH inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of DHODH inhibitor efficacy. Below are representative protocols for key experiments.
In Vitro Cell Proliferation Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of DHODH inhibitors on neuroblastoma cell lines.
Protocol:
-
Cell Culture: Neuroblastoma cell lines (e.g., SK-N-BE(2)C, Kelly, SH-SY5Y) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: The following day, cells are treated with a serial dilution of the DHODH inhibitor (e.g., this compound, Brequinar) for 72 hours. A vehicle control (e.g., DMSO) is also included.
-
Viability Assessment: Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a fluorescence-based assay like CellTiter-Glo®.
-
Data Analysis: The absorbance or luminescence is measured using a plate reader. The data is normalized to the vehicle control, and the IC50 values are calculated using non-linear regression analysis in software like GraphPad Prism.
In Vivo Xenograft Model
Objective: To evaluate the anti-tumor efficacy of DHODH inhibitors in a living organism.
Protocol:
-
Animal Model: Immunocompromised mice (e.g., NOD-SCID gamma or nude mice) are used. All animal experiments must be conducted in accordance with institutional animal care and use committee guidelines.
-
Tumor Cell Implantation: 1-5 million neuroblastoma cells (e.g., SK-N-BE(2)C) are suspended in a solution like Matrigel and injected subcutaneously into the flank of the mice.
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers (Volume = 0.5 x length x width²).
-
Drug Administration: Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups. The DHODH inhibitor is administered at a predetermined dose and schedule (e.g., daily intraperitoneal injection). The control group receives the vehicle.
-
Efficacy Evaluation: Tumor growth is monitored throughout the study. At the end of the study, mice are euthanized, and tumors are excised and weighed. Tumor tissue can be used for further analysis, such as immunohistochemistry or Western blotting.
Caption: A generalized workflow for preclinical evaluation of DHODH inhibitors in neuroblastoma.
Conclusion and Future Directions
The inhibition of DHODH represents a promising therapeutic strategy for neuroblastoma. While Brequinar has shown significant preclinical efficacy, the potential of other inhibitors like this compound in this specific cancer remains to be elucidated. Based on its biochemical potency, this compound is a weaker inhibitor of the DHODH enzyme compared to Brequinar. However, enzymatic inhibition does not always directly correlate with cellular efficacy, which is influenced by factors such as cell permeability and off-target effects.
Future research should focus on head-to-head in vitro and in vivo studies comparing this compound with Brequinar and other potent DHODH inhibitors in a panel of neuroblastoma cell lines, including those with different genetic backgrounds (e.g., MYCN-amplified vs. non-amplified). Such studies will be critical in determining the most promising DHODH inhibitor to advance into clinical trials for neuroblastoma patients.
References
- 1. JCI Insight - DHODH is an independent prognostic marker and potent therapeutic target in neuroblastoma [insight.jci.org]
- 2. DHODH is an independent prognostic marker and potent therapeutic target in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DHODH is an independent prognostic marker and potent therapeutic target in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. glpbio.com [glpbio.com]
- 6. This compound Datasheet DC Chemicals [dcchemicals.com]
- 7. abmole.com [abmole.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. DHODH Blockade Induces Ferroptosis in Neuroblastoma by Modulating the Mevalonate Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 11. researchgate.net [researchgate.net]
Unlocking Cellular Differentiation: A Comparative Analysis of DHODH-IN-17's Efficacy
For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of DHODH-IN-17's performance in inducing cellular differentiation markers against other prominent dihydroorotate dehydrogenase (DHODH) inhibitors. The information herein is supported by experimental data to empower informed decisions in research and therapeutic development.
The inhibition of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway, has emerged as a promising therapeutic strategy, particularly in oncology. By impeding the synthesis of pyrimidines, DHODH inhibitors can arrest the proliferation of rapidly dividing cancer cells and, notably, induce them to differentiate into mature, non-proliferating cell types. This guide focuses on validating the differentiation markers induced by this compound and comparing its efficacy with other well-characterized DHODH inhibitors.
Comparative Efficacy of DHODH Inhibitors in Inducing Differentiation Markers
The primary mechanism by which DHODH inhibitors induce differentiation is through the depletion of the intracellular pyrimidine pool, which leads to a reduction in DNA and RNA synthesis.[1][2] This metabolic stress can trigger a cascade of events culminating in cell cycle arrest and the upregulation of differentiation markers. In the context of Acute Myeloid Leukemia (AML), a hallmark of the disease is a blockade in the differentiation of myeloid progenitor cells.[1] DHODH inhibitors have been shown to overcome this blockade, promoting the maturation of leukemic blasts into more mature myeloid cells like monocytes and granulocytes.[1][2]
A key transcription factor implicated in this process is MYC, which is often overexpressed in AML and plays a role in maintaining the undifferentiated state. Inhibition of DHODH has been shown to lead to the downregulation of MYC, thereby facilitating differentiation.[3][4][5]
The following table summarizes the reported efficacy of various DHODH inhibitors, including compounds structurally related or with a similar mechanism of action to this compound, in upregulating key myeloid differentiation markers.
| DHODH Inhibitor | Cell Line(s) | Upregulated Differentiation Markers | Key Findings & Citations |
| General DHODH Inhibition | Murine and Human AML models | Myeloid differentiation markers | Inhibition of DHODH enables myeloid differentiation in various AML models, highlighting a link between uridine biosynthesis and cell fate.[1] |
| Brequinar (BRQ) | THP-1 | CD11b | Treatment with Brequinar in a xenograft model resulted in marked differentiation of THP-1 cells, as evidenced by increased CD11b expression.[1] |
| ML390 | Lys-GFP-ER-HoxA9 cells | Gene expression consistent with myeloid differentiation | Gene expression changes following ML390 treatment resembled primary neutrophil differentiation.[1] |
| ASLAN003 | AML cells | Genes associated with normal myeloid differentiation | Treatment up- and down-regulated genes consistent with normal differentiation into granulocytes or monocytes.[2] |
| FF1215T / FF14984T | HL-60, THP-1, primary patient-derived AML cells | CD11b, CD86 | These inhibitors induced upregulation of monocyte and macrophage differentiation markers, morphological changes, and phagocytic activities.[6] |
| Isobavachalcone | HL-60, THP-1 | CD14, CD11b | This natural product inhibitor of DHODH was shown to trigger differentiation of AML cells.[3][4] |
| Indoluidin D | HL-60 | Myeloid differentiation markers | This compound was identified through phenotypic screening as a promoter of myeloid differentiation.[5] |
Signaling Pathways and Experimental Workflow
To visually represent the underlying mechanisms and experimental procedures, the following diagrams have been generated using Graphviz.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments cited in the validation of differentiation markers.
Flow Cytometry for Cell Surface Marker Analysis
Objective: To quantify the expression of myeloid differentiation markers (e.g., CD11b, CD14, CD86) on the surface of AML cells following treatment with DHODH inhibitors.
Materials:
-
AML cell lines (e.g., HL-60, THP-1)
-
This compound and other DHODH inhibitors
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
FACS buffer (PBS containing 2% FBS and 0.1% sodium azide)
-
Fluorochrome-conjugated antibodies against human CD11b, CD14, CD86, and corresponding isotype controls
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed AML cells at a density of 2 x 10^5 cells/mL in a 6-well plate. Allow cells to adhere or stabilize for 24 hours. Treat the cells with varying concentrations of this compound or other inhibitors. Include a vehicle-treated control.
-
Incubation: Incubate the cells for 48-96 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Harvesting and Staining:
-
Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells once with cold PBS.
-
Resuspend the cell pellet in 100 µL of FACS buffer.
-
Add the fluorochrome-conjugated antibodies at the manufacturer's recommended concentration.
-
Incubate on ice for 30 minutes in the dark.
-
Wash the cells twice with 1 mL of FACS buffer.
-
-
Data Acquisition and Analysis:
-
Resuspend the final cell pellet in 500 µL of FACS buffer.
-
Acquire data on a flow cytometer.
-
Analyze the data using appropriate software to determine the percentage of positive cells and the mean fluorescence intensity (MFI) for each marker.
-
Western Blot for Protein Expression Analysis
Objective: To assess the expression levels of key proteins involved in the differentiation pathway, such as MYC and p21, following DHODH inhibition.
Materials:
-
Treated and untreated AML cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against MYC, p21, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the harvested cells in RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
-
DHODH Enzymatic Assay
Objective: To determine the in vitro inhibitory activity of this compound and other compounds on the DHODH enzyme.
Materials:
-
Recombinant human DHODH protein
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.1% Triton X-100)
-
Dihydroorotate (DHO)
-
Coenzyme Q10 (CoQ10) or 2,6-dichloroindophenol (DCIP) as an electron acceptor
-
This compound and other test compounds
-
96-well plate
-
Microplate reader
Procedure:
-
Assay Preparation: Prepare serial dilutions of the test compounds.
-
Reaction Mixture: In a 96-well plate, add the assay buffer, recombinant DHODH enzyme, and the test compound. Incubate for a short period to allow for inhibitor binding.
-
Initiate Reaction: Start the enzymatic reaction by adding DHO and the electron acceptor (CoQ10 or DCIP).
-
Measurement: Monitor the reduction of the electron acceptor over time by measuring the change in absorbance at a specific wavelength (e.g., 600 nm for DCIP) using a microplate reader.
-
Data Analysis: Calculate the rate of the reaction for each compound concentration. Determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Conclusion
The available evidence strongly supports the role of DHODH inhibition as a viable strategy for inducing differentiation in cancer cells, particularly in AML. While specific data for "this compound" requires further direct investigation and publication, the consistent upregulation of myeloid differentiation markers such as CD11b, CD14, and CD86 by a range of DHODH inhibitors provides a strong rationale for its potential efficacy. The provided experimental protocols offer a robust framework for researchers to independently validate the effects of this compound and compare its performance against other inhibitors in this class. The continued exploration of DHODH inhibitors holds significant promise for the development of novel differentiation-based therapies.
References
- 1. Inhibition of Dihydroorotate Dehydrogenase Overcomes Differentiation Blockade in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mysteries of partial dihydroorotate dehydrogenase inhibition and leukemia terminal differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological inhibition of dihydroorotate dehydrogenase induces apoptosis and differentiation in acute myeloid leukemia cells | Haematologica [haematologica.org]
- 4. Pharmacological inhibition of dihydroorotate dehydrogenase induces apoptosis and differentiation in acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ashpublications.org [ashpublications.org]
Assessing the Therapeutic Window of DHODH Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The enzyme dihydroorotate dehydrogenase (DHODH) has emerged as a compelling target in oncology, particularly for hematological malignancies like acute myeloid leukemia (AML).[1][2] DHODH is a crucial enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the proliferation of rapidly dividing cancer cells.[3] This guide provides a comparative assessment of the therapeutic window of the investigational DHODH inhibitor, DHODH-IN-17 (also known as ML390), alongside other well-characterized DHODH inhibitors: brequinar, leflunomide, and teriflunomide. The therapeutic window, a critical measure of a drug's safety and efficacy, is evaluated by comparing the doses required for anti-tumor activity with those that cause unacceptable toxicity.
Executive Summary
This comparative analysis reveals that while this compound (ML390) demonstrates potent in vitro activity against AML cell lines, its progression to in vivo studies has been hampered by poor pharmacokinetic properties, including low solubility and bioavailability.[2] In contrast, brequinar has shown promising in vivo efficacy in preclinical AML models, with a defined, albeit narrow, therapeutic window. Leflunomide and teriflunomide, while established in the treatment of autoimmune diseases, have also been investigated for their anticancer properties, though comprehensive preclinical data for a direct comparison of their therapeutic windows in oncology are less robust.
Comparative Analysis of DHODH Inhibitors
The following tables summarize the available quantitative data for this compound and its comparators.
Table 1: In Vitro Potency of DHODH Inhibitors
| Compound | Target | IC50 (Enzymatic Assay) | Cell-Based Efficacy (EC50 in AML cells) | Reference |
| This compound (ML390) | Human DHODH | 0.40 µM | ~2 µM (murine and human AML cell lines) | [4][5][6] |
| Brequinar | Human DHODH | ~20 nM | ~1 µM (ER-HoxA9, U937, THP1 cells) | [2] |
| Leflunomide | Human DHODH | - | Varies by cell line (e.g., ~50-100 µM in some cancer cells) | [7] |
| Teriflunomide (A77 1726) | Human DHODH | ~1.2 µM | Varies by cell line |
Table 2: Preclinical In Vivo Efficacy of DHODH Inhibitors in AML Models
| Compound | Animal Model | Dosing Regimen | Efficacy Outcome | Reference |
| This compound (ML390) | Not available | Limited in vivo studies due to poor PK properties. | Not available | [2] |
| Brequinar | THP1 AML Xenograft (SCID mice) | 15 mg/kg every 3 days or 5 mg/kg daily | Slowed tumor growth | [2][8] |
| Brequinar | MLL/AF9 Syngeneic AML Model | 25 mg/kg on days 1 & 4 of a 7-day cycle | Decreased leukemia burden, increased differentiation | [2] |
| Leflunomide | Neuroblastoma Xenograft (SCID mice) | Not specified | Inhibited tumor growth | [9] |
| Teriflunomide | Not available | Limited data in preclinical cancer models. | Not available |
Table 3: Preclinical Toxicity of DHODH Inhibitors
| Compound | Animal Model | Maximum Tolerated Dose (MTD) | Observed Toxicities at Higher Doses | Reference |
| This compound (ML390) | Not available | Not determined | Not available | |
| Brequinar | C57Bl/6 mice | 5 mg/kg daily | Weight loss, anemia, thrombocytopenia | [2] |
| Leflunomide | Mice | 30-35 mg/kg/day (model dependent) | Strain-specific toxicity (e.g., blindness in KL-GEMM) | [10] |
| Teriflunomide | C57BL/6 mice | 20 mg/kg/day (in a non-cancer model) | Not specified in the context of cancer models | [11] |
Signaling Pathways and Experimental Workflows
De Novo Pyrimidine Biosynthesis Pathway and DHODH Inhibition
DHODH inhibitors exert their anti-proliferative effects by blocking a key step in the de novo synthesis of pyrimidines, which are essential building blocks for DNA and RNA. This leads to a depletion of the pyrimidine pool, causing cell cycle arrest and apoptosis, particularly in rapidly dividing cancer cells that are highly dependent on this pathway.
Caption: Inhibition of DHODH blocks the conversion of dihydroorotate to orotate.
Experimental Workflow for In Vivo Efficacy and Toxicity Assessment
A typical preclinical workflow to assess the therapeutic window of a DHODH inhibitor in an AML xenograft model is outlined below.
Caption: Workflow for assessing in vivo efficacy and toxicity of DHODH inhibitors.
Experimental Protocols
1. In Vitro DHODH Enzyme Inhibition Assay (Colorimetric)
This protocol is adapted from standard methods to determine the IC50 value of a test compound against recombinant human DHODH.
-
Principle: The assay measures the reduction of 2,6-dichloroindophenol (DCIP), an artificial electron acceptor, which is coupled to the oxidation of dihydroorotate by DHODH. The decrease in absorbance at 600 nm is monitored spectrophotometrically.
-
Materials:
-
Recombinant human DHODH enzyme
-
L-Dihydroorotic acid (DHO)
-
2,6-dichloroindophenol (DCIP)
-
Coenzyme Q10 (CoQ10)
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.05% Triton X-100)
-
Test compound (this compound or comparator) dissolved in DMSO
-
96-well microplate
-
Microplate spectrophotometer
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 96-well plate, add 2 µL of the compound dilutions (or DMSO for control) to each well.
-
Add 178 µL of the DHODH enzyme solution (e.g., 20 nM in Assay Buffer) to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme binding.
-
Prepare a reaction mix containing DHO, DCIP, and CoQ10 in Assay Buffer to achieve final concentrations of 200 µM, 120 µM, and 50 µM, respectively, in the 200 µL final reaction volume.
-
Initiate the reaction by adding 20 µL of the reaction mix to each well.
-
Immediately measure the decrease in absorbance at 600 nm every 30 seconds for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction rate (slope of the linear portion of the absorbance vs. time curve).
-
Normalize the rates to the DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
2. Cell Viability Assay (e.g., using CellTiter-Glo®)
This protocol measures the viability of AML cells in response to treatment with DHODH inhibitors.
-
Principle: The CellTiter-Glo® Luminescent Cell Viability Assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
-
Materials:
-
AML cell line (e.g., U937, THP1, MOLM-13)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compound (this compound or comparator)
-
CellTiter-Glo® Reagent
-
Opaque-walled 96-well plates
-
Luminometer
-
-
Procedure:
-
Seed AML cells into a 96-well opaque-walled plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.
-
Prepare serial dilutions of the test compound in culture medium.
-
Add 100 µL of the compound dilutions to the respective wells. Include wells with vehicle control (e.g., DMSO).
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luminescence readings to the vehicle control.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the EC50 value.
-
3. In Vivo AML Xenograft Model
This protocol describes the establishment of a subcutaneous AML xenograft model to evaluate the in vivo efficacy and toxicity of DHODH inhibitors.[12][13][14][15]
-
Animal Model: Immunodeficient mice (e.g., NOD/SCID or NSG), 6-8 weeks old.
-
Cell Line: Human AML cell line (e.g., THP1, MOLM-13) expressing a luciferase reporter for bioluminescence imaging.
-
Procedure:
-
Cell Preparation: Culture AML cells to a sufficient number. On the day of injection, harvest the cells, wash with sterile PBS, and resuspend in a 1:1 mixture of PBS and Matrigel at a concentration of 5-10 x 10^6 cells per 100 µL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by caliper measurements (Volume = (length x width^2)/2) and/or bioluminescence imaging (BLI).[8][16][17] For BLI, inject mice intraperitoneally with D-luciferin (e.g., 150 mg/kg) and image using an in vivo imaging system.[18]
-
Treatment: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups. Administer the DHODH inhibitor and vehicle control according to the planned dosing schedule (e.g., daily oral gavage or intraperitoneal injection).
-
Efficacy and Toxicity Monitoring:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor for any clinical signs of toxicity.
-
Perform BLI weekly to assess tumor burden.
-
-
Endpoint: Euthanize mice when tumors reach a maximum size according to institutional guidelines, or at the end of the study. Collect tumors and organs for further analysis (e.g., histology, western blot).
-
-
Data Analysis:
-
Efficacy: Compare tumor growth rates and survival curves between treatment and control groups.
-
Toxicity: Analyze changes in body weight and any observed adverse effects. At the endpoint, perform complete blood counts and histopathological analysis of major organs. The therapeutic window is assessed by comparing the efficacious dose with the dose that causes significant toxicity (e.g., >15-20% body weight loss, significant changes in blood parameters).
-
Conclusion
The assessment of a therapeutic window is a multifaceted process that requires a careful balance of efficacy and toxicity data. For this compound (ML390), while its in vitro profile is promising, its utility as a therapeutic agent is currently limited by its challenging physicochemical properties, which hinder robust in vivo evaluation. Brequinar, on the other hand, has demonstrated a potential therapeutic window in preclinical cancer models, providing a benchmark for the development of novel DHODH inhibitors. Further studies with improved formulations of this compound or next-generation compounds are necessary to fully evaluate its therapeutic potential. For leflunomide and teriflunomide, their established clinical use in autoimmune diseases provides a wealth of safety data, but more targeted preclinical studies in oncology are needed to define their therapeutic window in this context. This guide provides a framework for the continued evaluation of DHODH inhibitors as a promising class of anticancer agents.
References
- 1. Development of ML390: A Human DHODH Inhibitor That Induces Differentiation in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Dihydroorotate Dehydrogenase Overcomes Differentiation Blockade in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 4. Bone marrow stromal cells enhance differentiation of acute myeloid leukemia induced by pyrimidine synthesis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ML390 Datasheet DC Chemicals [dcchemicals.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Leflunomide Reduces Proliferation and Induces Apoptosis in Neuroblastoma Cells In Vitro and In Vivo | PLOS One [journals.plos.org]
- 10. Leflunomide Suppresses the Growth of LKB1-inactivated Tumors in the Immune-Competent Host and Attenuates Distant Cancer Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Induction of gut regulatory CD39+ T cells by teriflunomide protects against EAE - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. How to Establish Acute Myeloid Leukemia Xenograft Models Using Immunodeficient Mice [journal.waocp.org]
- 14. researchgate.net [researchgate.net]
- 15. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Protocol for the development of a bioluminescent AML-PDX mouse model for the evaluation of CAR T cell therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In Vivo Imaging Enables High Resolution Preclinical Trials on Patients’ Leukemia Cells Growing in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bcf.technion.ac.il [bcf.technion.ac.il]
DHODH Inhibitors vs. Current AML Therapies: A Comparative Review
A new class of investigational drugs, DHODH inhibitors, is emerging as a promising therapeutic strategy for Acute Myeloid Leukemia (AML). This guide provides a detailed comparison of these novel agents, with a focus on compounds like BAY 2402234, ASLAN003, and PTC299, against the current standard-of-care therapies for AML. We will delve into their mechanisms of action, preclinical efficacy, clinical trial data, and the experimental methodologies used to evaluate these treatments.
Introduction to DHODH Inhibition in AML
Acute Myeloid Leukemia (AML) is a cancer of the blood and bone marrow characterized by the rapid growth of abnormal white blood cells. For decades, the standard treatment has been intensive chemotherapy, which is often associated with significant toxicity, especially in older patients. The advent of targeted therapies has begun to shift the treatment landscape for AML.
One of the novel targets in AML is dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway.[1][2] This pathway is essential for the production of DNA and RNA, which are required for cell proliferation.[1] Cancer cells, with their high proliferation rates, are particularly dependent on this pathway, making DHODH an attractive therapeutic target.[3] DHODH inhibitors work by blocking this enzyme, thereby depleting the building blocks for DNA and RNA synthesis, leading to cell cycle arrest and apoptosis (cell death) in cancer cells.[4][5] Notably, in AML, DHODH inhibition has also been shown to induce differentiation, a process where leukemia cells mature into normal blood cells.[2][6]
Current Standard-of-Care Therapies for AML
The current treatment for AML is multifaceted and depends on the patient's age, fitness, and the genetic subtype of their leukemia.
-
Intensive Chemotherapy (7+3 Regimen): For younger, fit patients, the standard induction therapy has traditionally been a combination of cytarabine and an anthracycline, commonly known as the "7+3" regimen.[7][8] While effective in inducing remission, it is associated with significant side effects.
-
Hypomethylating Agents and Venetoclax: For older or unfit patients, a combination of a hypomethylating agent (like azacitidine) and the BCL-2 inhibitor venetoclax has become a standard of care.[1][9] This combination has shown significant improvements in survival rates compared to hypomethylating agents alone.[1][9]
-
Targeted Therapies: The understanding of the molecular landscape of AML has led to the development of targeted inhibitors for specific genetic mutations, including:
Preclinical and Clinical Data: A Head-to-Head Comparison
Here, we compare the available data for DHODH inhibitors against standard AML therapies. Due to the early stage of development for many DHODH inhibitors, much of the data is preclinical, with some emerging clinical trial results.
Table 1: In Vitro Efficacy of DHODH Inhibitors and Standard AML Drugs in AML Cell Lines
| Compound/Drug | AML Cell Line | IC50 / EC50 | Reference |
| DHODH Inhibitors | |||
| BAY 2402234 | MOLM-13 | Proliferation Inhibition: Sub-nanomolar to low-nanomolar range | [13] |
| ASLAN003 | THP-1 | IC50: 152 nM (48h) | [14] |
| MOLM-14 | IC50: 582 nM (48h) | [14] | |
| KG-1 | IC50: 382 nM (48h) | [14] | |
| PTC299 | Patient-derived AML cells | IC50: 2 nM to 60 nM | [15] |
| Standard AML Drugs | |||
| Cytarabine + Daunorubicin (7+3) | Varies | Varies depending on cell line and specific drug ratio | |
| Venetoclax | MOLM-13 | IC50: ~8 nM | |
| Gilteritinib (FLT3 inhibitor) | MOLM-14 (FLT3-ITD) | IC50: <1 nM | |
| Ivosidenib (IDH1 inhibitor) | U937 (IDH1-R132C) | EC50 for 2-HG reduction: ~5 nM |
Table 2: Clinical Trial Outcomes for DHODH Inhibitors and Standard AML Therapies
| Therapy | Patient Population | Overall Response Rate (ORR) | Complete Remission (CR) | Median Overall Survival (OS) | Reference |
| DHODH Inhibitors | |||||
| ASLAN003 (Phase 2a) | R/R AML, unfit for standard treatment | 4 of 8 evaluable patients showed clinical signs of efficacy (differentiation or stable disease) | - | - | [16] |
| Standard AML Therapies | |||||
| 7+3 Regimen (SWOG S1203) | Newly diagnosed AML (fit) | - | 75% | - | [8] |
| Azacitidine + Venetoclax (VIALE-A) | Newly diagnosed AML (unfit) | 66.4% (CR + CRi) | 36.7% | 14.7 months | [1][9] |
| Ivosidenib (IDH1 inhibitor) | R/R IDH1-mutated AML | 39.1% | 21.8% | 9.3 months | [11] |
| Newly diagnosed IDH1-mutated AML (unfit) | 63-87% | 47-68% | - | [11] | |
| Enasidenib (IDH2 inhibitor) | R/R IDH2-mutated AML | 39.6% | 18.9% | 8.8 months | [11] |
| Newly diagnosed IDH2-mutated AML (unfit) | 74-89% | 54-55% | Not significantly different from azacitidine alone | [11] | |
| Midostaurin + 7+3 (RATIFY) | Newly diagnosed FLT3-mutated AML | - | - | 74.7 months | [17] |
| Gilteritinib | R/R FLT3-mutated AML | - | - | Improved survival vs. salvage chemotherapy | [10] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of common protocols used in the evaluation of AML therapies.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: AML cells are seeded in 96-well plates at a density of approximately 1 x 10^4 cells per well.[18]
-
Treatment: Cells are treated with a range of concentrations of the test compound (e.g., DHODH inhibitor) or a vehicle control (DMSO).
-
Incubation: The plates are incubated for a specified period, typically 48 to 96 hours.[18][19]
-
MTT Addition: MTT reagent is added to each well and incubated for a few hours. Live cells with active mitochondria will convert MTT into formazan crystals.[19]
-
Solubilization: A solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.[19][20]
-
Measurement: The absorbance is read on a plate reader at a specific wavelength (e.g., 570 nm).[19]
-
Analysis: Cell viability is calculated as a percentage of the vehicle-treated control, and the IC50 (the concentration that inhibits cell growth by 50%) is determined.[18]
Apoptosis Assay (Annexin V and Propidium Iodide Staining)
-
Cell Treatment: AML cells are treated with the test compound for a defined period (e.g., 24-48 hours).[18]
-
Cell Harvesting: Cells are harvested and washed with cold phosphate-buffered saline (PBS).[18]
-
Staining: Cells are resuspended in an Annexin V binding buffer and stained with FITC-conjugated Annexin V and propidium iodide (PI).[18][21]
-
Incubation: The cells are incubated in the dark at room temperature for approximately 15 minutes.[18]
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry.[21]
Differentiation Assay (Flow Cytometry)
-
Cell Treatment: AML cells are treated with the DHODH inhibitor or control.
-
Cell Harvesting and Staining: Cells are harvested and stained with fluorescently labeled antibodies against myeloid differentiation markers, such as CD11b and CD14.
-
Flow Cytometry Analysis: The percentage of cells expressing these markers is quantified by flow cytometry to assess the degree of myeloid differentiation.
AML Xenograft Mouse Model
-
Cell Implantation: Immunodeficient mice (e.g., NOD/SCID or NSG) are intravenously or subcutaneously injected with human AML cell lines or patient-derived AML cells (PDX models).[22][23][24]
-
Tumor Growth/Engraftment: Tumor growth (for subcutaneous models) or engraftment of leukemia cells in the bone marrow and peripheral blood is monitored.[22]
-
Treatment: Once tumors are established or leukemia is engrafted, mice are treated with the experimental drug (e.g., oral gavage of a DHODH inhibitor) or a vehicle control.[25]
-
Monitoring: Tumor size, body weight, and signs of toxicity are monitored throughout the study. Leukemia burden in the peripheral blood, bone marrow, and spleen can be assessed by flow cytometry for human CD45+ cells.
-
Endpoint Analysis: At the end of the study, mice are euthanized, and tumors or tissues are collected for further analysis, such as immunohistochemistry or flow cytometry, to assess treatment efficacy. Overall survival is also a key endpoint.[25]
Signaling Pathways and Mechanisms of Action
DHODH Inhibition and its Downstream Effects
DHODH is a mitochondrial enzyme that catalyzes the fourth step in the de novo pyrimidine biosynthesis pathway, the conversion of dihydroorotate to orotate.[1] Inhibition of DHODH leads to a depletion of pyrimidines, which are essential for DNA and RNA synthesis. This has several downstream consequences for cancer cells:
-
Cell Cycle Arrest: Without sufficient nucleotides, cells cannot replicate their DNA and are arrested in the S-phase of the cell cycle.[4]
-
Apoptosis: Prolonged nucleotide starvation triggers programmed cell death.[4]
-
Induction of Differentiation: In AML, DHODH inhibition has been shown to promote the differentiation of leukemic blasts into mature myeloid cells.[2][6] The exact mechanism is still under investigation but may involve the regulation of key transcription factors involved in myeloid development.
Caption: Mechanism of action of DHODH inhibitors in AML.
Experimental Workflow for Preclinical Evaluation
The preclinical evaluation of a novel anti-AML agent like a DHODH inhibitor typically follows a standardized workflow to assess its efficacy and mechanism of action.
Caption: Preclinical evaluation workflow for novel AML therapies.
Conclusion
DHODH inhibitors represent a promising new class of targeted therapies for AML with a novel mechanism of action that includes not only the induction of apoptosis but also cellular differentiation. Preclinical data for compounds like BAY 2402234, ASLAN003, and PTC299 are encouraging, demonstrating potent anti-leukemic activity in vitro and in vivo. Early clinical data for ASLAN003 suggests that DHODH inhibition is clinically active and generally well-tolerated.
Compared to current AML therapies, DHODH inhibitors offer the potential for a new therapeutic avenue, particularly for patients who are not candidates for intensive chemotherapy or who have relapsed or refractory disease. The differentiation-inducing effect is a particularly attractive feature that distinguishes them from many cytotoxic agents. However, further clinical investigation is needed to fully understand their efficacy and safety profile and to determine their optimal place in the AML treatment landscape, both as monotherapy and in combination with existing agents. The ongoing and upcoming clinical trials of DHODH inhibitors will be crucial in defining their role in the future of AML therapy.
References
- 1. New England Journal of Medicine Publishes Positive Phase 3 Data of Venetoclax Combination in Acute Myeloid Leukemia (AML) Patients [prnewswire.com]
- 2. Validate User [ashpublications.org]
- 3. Efficacy and safety of second‑generation FLT3 inhibitors in acute myeloid leukemia: A systematic review and meta‑analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Emvododstat, a Potent Dihydroorotate Dehydrogenase Inhibitor, Is Effective in Preclinical Models of Acute Myeloid Leukemia [frontiersin.org]
- 5. Emvododstat, a Potent Dihydroorotate Dehydrogenase Inhibitor, Is Effective in Preclinical Models of Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The novel dihydroorotate dehydrogenase (DHODH) inhibitor BAY 2402234 triggers differentiation and is effective in the treatment of myeloid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Improved outcomes with “7+3” induction chemotherapy for acute myeloid leukemia over the past four decades: analysis of SWOG trial data - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. Azacitidine and Venetoclax in Previously Untreated Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Efficacy and safety of FLT3 inhibitors in the treatment of AML: A review of clinical data [aml-hub.com]
- 11. ashpublications.org [ashpublications.org]
- 12. Efficacy and safety of FDA-approved IDH inhibitors in the treatment of IDH mutated acute myeloid leukemia: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Targeting DHODH with BAY 2402234: A Promising Approach to Myeloid Malignancy Treatment [synapse.patsnap.com]
- 14. ashpublications.org [ashpublications.org]
- 15. Targeting of Hematologic Malignancies with PTC299, A Novel Potent Inhibitor of Dihydroorotate Dehydrogenase with Favorable Pharmaceutical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biospectrumasia.com [biospectrumasia.com]
- 17. Clinical Efficacies of FLT3 Inhibitors in Patients with Acute Myeloid Leukemia [mdpi.com]
- 18. benchchem.com [benchchem.com]
- 19. spandidos-publications.com [spandidos-publications.com]
- 20. tandfonline.com [tandfonline.com]
- 21. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 22. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 23. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Protocol for the development of a bioluminescent AML-PDX mouse model for the evaluation of CAR T cell therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 25. ASLAN003, a potent dihydroorotate dehydrogenase inhibitor for differentiation of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of DHODH-IN-17: A Guide for Laboratory Professionals
Researchers and drug development professionals handling DHODH-IN-17 must adhere to specific disposal procedures to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step instructions for the proper disposal of this compound, aligning with standard laboratory safety protocols and regulatory requirements.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound. According to its Safety Data Sheet (SDS), this compound is harmful if swallowed and is very toxic to aquatic life with long-lasting effects[1]. Therefore, preventing its release into the environment is of paramount importance.
When handling this compound, always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols[1].
Quantitative Hazard Information
For quick reference, the key hazard classifications for this compound are summarized in the table below.
| Hazard Classification | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1] |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life[1] |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects[1] |
Step-by-Step Disposal Protocol
The proper disposal of this compound, as with most laboratory chemicals, must be managed through your institution's Environmental Health and Safety (EHS) or equivalent hazardous waste program[2][3]. Never dispose of this compound down the drain or in the regular trash[2][3].
1. Waste Identification and Segregation:
-
Solid Waste: Unused or expired this compound powder should be collected in a clearly labeled, sealed container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and leak-proof container. Do not mix with other incompatible waste streams[4][5]. For instance, halogenated and non-halogenated solvent wastes should generally be kept separate[4].
-
Contaminated Materials: Items such as pipette tips, gloves, and weighing paper that have come into contact with this compound should be considered chemically contaminated waste. These should be collected in a designated, sealed container or bag[4].
2. Waste Container Labeling: All waste containers must be accurately and clearly labeled. The label, often a specific tag provided by your institution's EHS department, should include the following information[2]:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The concentration and quantity of the waste
-
The date of waste generation
-
The name of the principal investigator and the laboratory location
-
Appropriate hazard pictograms (e.g., harmful, environmental hazard)
3. Storage of Hazardous Waste: Store the sealed and labeled hazardous waste containers in a designated satellite accumulation area within the laboratory[5]. This area should be secure and away from general laboratory traffic. Ensure secondary containment is used to prevent spills[3].
4. Arranging for Disposal: Contact your institution's EHS or hazardous waste management office to schedule a pickup for the waste. Follow their specific procedures for requesting a collection[2][3].
Accidental Release Measures
In the event of a spill, take the following steps[1]:
-
Evacuate the immediate area if necessary and ensure adequate ventilation.
-
Wear appropriate PPE, including respiratory protection if dealing with a large amount of powder.
-
For liquid spills, absorb the material with a non-combustible, absorbent material such as vermiculite, sand, or earth.
-
For solid spills, carefully sweep or scoop the material to avoid generating dust.
-
Collect the spilled material and any contaminated absorbent into a sealed, labeled hazardous waste container.
-
Decontaminate the spill area with a suitable solvent, such as alcohol, and collect the decontamination materials as hazardous waste.
-
Report the spill to your laboratory supervisor and EHS office as per your institution's policy.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. This compound|16344-26-6|MSDS [dcchemicals.com]
- 2. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 3. vumc.org [vumc.org]
- 4. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling DHODH-IN-17
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when working with potent chemical compounds. This guide provides essential safety and logistical information for handling DHODH-IN-17, a human dihydroorotate dehydrogenase (DHODH) inhibitor utilized in research, particularly in the context of acute myeloid leukemia (AML). [1][2][3]
This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[4] Adherence to proper personal protective equipment (PPE) protocols, operational plans, and disposal procedures is critical to mitigate risks and ensure a safe laboratory environment.
Essential Safety and Handling Information
A thorough understanding of the hazards associated with this compound is the first step toward safe handling. The following table summarizes key quantitative safety data.
| Safety Parameter | Value | Source |
| GHS Hazard Classification | Acute toxicity, Oral (Category 4), H302; Acute aquatic toxicity (Category 1), H400; Chronic aquatic toxicity (Category 1), H410 | [4] |
| Oral LD50 (Rat) | 300-2000 mg/kg (estimated range for Category 4) | [4] |
| Storage Temperature | Powder: -20°C for 2 years; In DMSO: -80°C for 6 months, 4°C for 2 weeks | [5] |
Note: A specific oral LD50 value for this compound is not publicly available. The provided range is based on the GHS Category 4 classification.
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is essential to prevent exposure to this compound. The following equipment should be worn at all times when handling the compound:
-
Eye Protection: Safety goggles with side-shields are mandatory to protect against splashes.
-
Hand Protection: Chemical-resistant gloves, such as nitrile or butyl rubber, must be worn. It is crucial to be aware of the breakthrough time of the glove material, which can vary by manufacturer and glove thickness.[6][7] Regularly inspect gloves for any signs of degradation and replace them immediately if contact with the chemical is suspected.
-
Body Protection: An impervious, long-sleeved laboratory coat or gown is required to protect the skin.
-
Respiratory Protection: When handling the powder form or if there is a risk of aerosol formation, a suitable respirator is necessary. The choice of respirator should be based on a thorough risk assessment. For powders, a filtering facepiece respirator (FFP) or a respirator with a particulate filter (e.g., N95, P100) is recommended.
Operational and Disposal Plans: A Step-by-Step Workflow
A clear and concise workflow is critical for minimizing the risk of exposure and ensuring proper disposal.
Disposal: All waste contaminated with this compound, including empty containers, disposable gloves, and other materials, must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[4]
The DHODH Signaling Pathway and the Impact of this compound
DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA. This pathway is particularly crucial for rapidly proliferating cells, such as cancer cells. DHODH is located on the inner mitochondrial membrane and is linked to the electron transport chain.
Inhibition of DHODH by this compound blocks the conversion of dihydroorotate to orotate, leading to a depletion of the pyrimidine pool. This disruption in nucleotide synthesis has several downstream effects, including:
-
Cell Cycle Arrest: The lack of necessary building blocks for DNA replication can cause cells to arrest in the S-phase of the cell cycle.[8]
-
Induction of Apoptosis: Depletion of pyrimidines can trigger programmed cell death.[9][10]
-
Cell Differentiation: In the context of AML, DHODH inhibition has been shown to induce differentiation of leukemic cells.
Key Experimental Protocol: Cell Viability Assay
A common experiment to assess the efficacy of a DHODH inhibitor like this compound is a cell viability assay.
Objective: To determine the concentration of this compound that inhibits the growth of a cancer cell line (e.g., an AML cell line).
Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in the appropriate cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Use a cell viability reagent such as MTT, MTS, or a kit like the Cell Counting Kit-8 (CCK-8).[11] These assays measure metabolic activity, which is proportional to the number of viable cells.
-
Data Analysis: Measure the absorbance or fluorescence using a microplate reader. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of cell growth).
By adhering to these safety protocols and understanding the mechanism of action of this compound, researchers can conduct their work safely and effectively, contributing to the advancement of scientific knowledge while prioritizing personal and environmental safety.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. glpbio.com [glpbio.com]
- 4. This compound|16344-26-6|MSDS [dcchemicals.com]
- 5. This compound Datasheet DC Chemicals [dcchemicals.com]
- 6. A breakthrough time comparison of nitrile and neoprene glove materials produced by different glove manufacturers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inactivation/deficiency of DHODH induces cell cycle arrest and programed cell death in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dihydroorotate dehydrogenase inhibition reveals metabolic vulnerability in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dihydroorotate dehydrogenase inhibition acts synergistically with tyrosine kinase inhibitors to induce apoptosis of mantle cell lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Viability/Cytotoxicity Multiplex Assay Kit CK17 manual | DOJINDO [dojindo.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
